molecular formula C11H8O3 B175603 3-phenylfuran-2-carboxylic Acid CAS No. 169772-63-8

3-phenylfuran-2-carboxylic Acid

Katalognummer: B175603
CAS-Nummer: 169772-63-8
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: FSFXNTONSBUTHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylfuran-2-carboxylic acid (CAS 169772-63-8) is a high-purity chemical compound supplied as a powder for research and development purposes. It features a furan ring, a privileged structure in medicinal chemistry, substituted with a carboxylic acid functionality and a phenyl group at the 3-position. This specific architecture makes it a valuable building block in organic synthesis and drug discovery. The furan moiety is an electron-rich heterocycle commonly found in bioactive molecules and natural products, and its presence can enhance a compound's ability to form hydrogen bonds with biological targets, potentially improving pharmacokinetic properties . The carboxylic acid group allows for further synthetic modifications, such as the formation of amides or esters, which is a common strategy to explore structure-activity relationships and develop novel pharmacologically active agents . While specific biological data for this compound may be limited, structural analogs, particularly thiophenic derivatives, have been identified as potent inhibitors of biological targets like the Fat Mass and Obesity-associated (FTO) protein, showing promise in areas such as antileukemia research . Researchers can utilize this compound as a key synthetic intermediate for the development of new hybrid molecules or as a scaffold in high-throughput screening. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFXNTONSBUTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429268
Record name 3-phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169772-63-8
Record name 3-phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 3-Phenylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of 3-phenylfuran-2-carboxylic acid (CAS No: 169772-63-8), a molecule of interest in medicinal chemistry and materials science. Noted for its potential as an anti-inflammatory agent, a thorough understanding of its physical and chemical characteristics is paramount for its application in research and development.[1] This guide synthesizes available data with established principles of physical organic chemistry to present core properties, predictive spectral analysis, and robust experimental protocols for empirical validation. It is designed to serve as a foundational resource for researchers, chemists, and drug development professionals.

Introduction and Molecular Context

This compound is a heterocyclic aromatic compound featuring a furan ring substituted with a phenyl group at the C3 position and a carboxylic acid at the C2 position. This arrangement of functional groups—a furoic acid scaffold coupled with a phenyl moiety—confers a unique combination of aromaticity, acidity, and lipophilicity. Furan-based structures are significant pharmacophores and versatile building blocks in organic synthesis.[2] The parent compound, 2-furancarboxylic acid (furoic acid), is a well-studied compound often derived from biomass.[3][4] The addition of a phenyl group significantly modifies the molecule's steric and electronic properties, influencing its solubility, reactivity, and biological interactions. This guide will dissect these characteristics to provide a holistic profile of the molecule.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation.

Nomenclature and Key Identifiers
IdentifierValueSource
CAS Number 169772-63-8[1][5]
Molecular Formula C₁₁H₈O₃[1]
Molecular Weight 188.18 g/mol [1]
SMILES C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O[1]
InChI Key JFLHLECAMDNXRC-UHFFFAOYSA-N[6]
Molecular Structure

The structure combines a planar furan ring with a phenyl group. The conjugation between the furan ring, the phenyl ring, and the carboxylic acid group influences the molecule's electronic distribution and chemical behavior.

G start Start: Weigh Excess Compound add_solvent Add Known Volume of Solvent (e.g., Water, Buffer) start->add_solvent equilibrate Equilibrate with Agitation (24-48h at constant T) add_solvent->equilibrate separate Separate Phases (Centrifugation or Sedimentation) equilibrate->separate sample Sample Supernatant (Avoid solid particles) separate->sample analyze Quantify Concentration (HPLC-UV or UV-Vis) sample->analyze end Result: Thermodynamic Solubility analyze->end

Sources

3-phenylfuran-2-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Phenylfuran-2-Carboxylic Acid

Authored by a Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic and steric properties. Its synthesis, however, presents distinct challenges in achieving regioselective control. This technical guide provides an in-depth analysis of the core synthetic pathways to this valuable molecule, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic considerations, and practical nuances of each major synthetic approach. The guide focuses on two primary strategies: the construction of the furan ring from acyclic precursors and the late-stage functionalization of a pre-formed furan-2-carboxylate core via modern catalytic methods. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a comprehensive resource for laboratory application.

Introduction: The Significance of the 3-Aryl Furan Moiety

Furan-containing compounds are ubiquitous in natural products and pharmaceuticals, often serving as critical pharmacophores or bioisosteres for phenyl rings. The introduction of an aryl group at the C3 position of a furan-2-carboxylic acid framework creates a sterically defined and electronically modulated structure. This specific arrangement is of growing interest for its potential to interact with biological targets and has been explored in the development of novel therapeutics, including anti-inflammatory agents and channel inhibitors.[1][2] The primary challenge in synthesizing this compound lies in controlling the regiochemistry, as the C5 position of the furan ring is often more electronically activated for classical electrophilic substitution.[3] This guide will dissect modern synthetic solutions that overcome this inherent reactivity pattern.

Strategic Overview: Retrosynthetic Analysis

To logically approach the synthesis of this compound, we can envision two principal retrosynthetic disconnections. This analysis forms the structural basis of our guide.

G sub Furan-2-carboxamide (Substrate) intermediate1 Chelation & C-H Activation Palladacycle Intermediate sub->intermediate1:f0 pd_cat Pd(OAc)₂ (Catalyst) pd_cat->intermediate1:f0 aryl_halide Aryl-Br (Coupling Partner) intermediate2 Oxidative Addition Pd(IV) Intermediate aryl_halide->intermediate2:f0 base Base (Cs₂CO₃) base->intermediate1:f0 -H⁺ intermediate1:f1->intermediate2:f0 product C3-Arylated Furan intermediate2:f1->product Reductive Elimination pd_regen Pd(0) (Regenerated) intermediate2:f1->pd_regen pd_regen->pd_cat Re-oxidation inv1 inv2

Caption: Catalytic cycle for Pd-catalyzed C3-arylation of furan-2-carboxamides.

Experimental Protocol: C3-Arylation and Hydrolysis

This protocol is a representative procedure adapted from modern synthetic methodologies. [4] Step 1: Synthesis of N-Alkyl/Aryl Furan-2-Carboxamide

  • To a solution of furan-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). [5]2. Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude furan-2-carbonyl chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of a suitable amine (e.g., 8-aminoquinoline, 1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Perform an aqueous workup, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the furan-2-carboxamide precursor.

Step 2: Palladium-Catalyzed C3-Arylation

  • In a sealed reaction vessel, combine the furan-2-carboxamide (1.0 eq), bromobenzene (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous xylene as the solvent.

  • Heat the mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the C3-arylated furan-2-carboxamide.

Step 3: Hydrolysis to this compound

  • Dissolve the purified C3-arylated amide in a mixture of ethanol and a 6M aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 6-12 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 6M hydrochloric acid (HCl).

  • The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Pathway II: Furan Ring Construction from Acyclic Precursors

This classical approach constructs the heterocyclic core from acyclic starting materials. While potentially longer, it can be advantageous if the required precursors are readily accessible. The Paal-Knorr synthesis, which converts a 1,4-dicarbonyl compound into a furan, is the most fundamental reaction in this class. [6][7][8]

The Paal-Knorr Synthesis and Its Variants

The traditional Paal-Knorr synthesis involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound. [9]For the target molecule, this would require a 1-phenyl-1,4-dicarbonyl precursor with a latent carboxylic acid function.

Caption: Generalized workflow for the Paal-Knorr furan synthesis.

The primary challenge is the synthesis of the requisite 1,4-dicarbonyl starting material. Modern domino or multicomponent reactions offer a more efficient entry. For instance, a base-promoted domino reaction between β-keto compounds and vinyl dichlorides can furnish highly substituted furans, providing a potential, though less direct, route. [10]

Generalized Protocol: Ring-Forming Condensation

The following is a generalized protocol for an acid-catalyzed cyclization.

  • Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as toluene or acetic acid.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a dehydrating agent (e.g., phosphorus pentoxide). [6]3. Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Stir for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude furan derivative by column chromatography or recrystallization.

  • If the carboxyl group is protected as an ester, perform a subsequent hydrolysis step as described in Section 3.2, Step 3.

Comparative Analysis of Synthetic Pathways

The choice of synthetic strategy depends on factors such as starting material availability, desired scale, and tolerance for multi-step sequences.

ParameterPathway I: C-H ArylationPathway II: Ring Construction
Convergence Highly convergentLinear sequence
Regiocontrol Excellent (directing group-mediated)Excellent (defined by precursor structure)
Atom Economy Good; avoids pre-functionalizationModerate; protecting groups may be needed
Key Challenge Catalyst optimization; directing group removalSynthesis of the acyclic precursor
Substrate Scope Broad; tolerant of various aryl halides [4]Dependent on precursor accessibility
Typical Yields Good to Excellent (60-90% for arylation)Variable (highly dependent on precursor)
Ideal Application Rapid library synthesis, late-stage diversificationLarge-scale synthesis where precursor is cheap

Conclusion and Future Outlook

The synthesis of this compound is most effectively and strategically approached via modern palladium-catalyzed C-H arylation. This method provides a robust and regioselective solution to the challenges posed by the inherent reactivity of the furan core. The use of a removable directing group at the C2 position is the cornerstone of this success, enabling the precise installation of the phenyl group at the desired C3 position. While classical ring-closing strategies remain viable, their efficiency is often hampered by the synthetic complexity of the required acyclic precursors. For researchers in drug discovery and materials science, the C-H activation pathway offers a superior combination of efficiency, flexibility, and convergence. Future advancements will likely focus on developing more sustainable catalytic systems using earth-abundant metals and exploring asymmetric variations to access chiral derivatives.

References

  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Suthar, R. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent [Image]. Retrieved from [Link]

  • Maccioni, E., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865.
  • Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]

  • MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]

  • Wikipedia. (2023). 2-Furoic acid. In Wikipedia. Retrieved from [Link]

  • Shi, J., et al. (2021). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Request PDF on ResearchGate. Retrieved from [Link]

  • Yakushkin, S. D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412.
  • Aprile, C., et al. (n.d.). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Unione della Termofluidodinamica. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis [Image]. Retrieved from [Link]

  • Daugulis, O., et al. (2011). ChemInform Abstract: Palladium-Based Catalytic System for the Direct C3-Arylation of Furan-2-carboxamides and Thiophene-2-carboxamides. Request PDF on ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method.... Retrieved from [Link]

  • Ghavre, M., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 20(6), 11284–11297.
  • Murugesan, K., et al. (2020). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. Request PDF on ResearchGate. Retrieved from [Link]

  • Andrade, B., et al. (2022). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen, 11(1), e202100239.
  • SG Sir. (2022, January 18). furan synthesis and reactions || furan organic chemistry || furan resonance structures #sgsir [Video]. YouTube. Retrieved from [Link]

  • Molbase. (n.d.). 3-phenylfuran. Retrieved from [Link]

  • Yakushkin, S. D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

  • Yakushkin, S. D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Methyl 2‐Furoate: An Alternative Reagent to Furan for Palladium‐Catalysed Direct Arylation. Retrieved from [Link]

  • Li, Y., et al. (2019).
  • Technical Disclosure Commons. (2019). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Retrieved from [Link]

  • ChemRxiv. (n.d.). Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. Retrieved from [Link]

Sources

The Biological Versatility of 3-Phenylfuran-2-Carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan ring system is a foundational scaffold in medicinal chemistry, present in a multitude of biologically active compounds. Among its derivatives, 3-phenylfuran-2-carboxylic acid emerges as a molecule of significant interest, demonstrating a spectrum of potential therapeutic activities. This technical guide provides an in-depth exploration of the known and inferred biological activities of this compound, with a focus on its anti-inflammatory, antimicrobial, and anticancer potential. We will delve into its synthesis, proposed mechanisms of action, and relevant structure-activity relationships, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Furan Scaffold in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology, and the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a privileged scaffold in drug design.[1] Furan derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] This guide will focus specifically on this compound, a derivative that combines the furan core with a phenyl substituent and a carboxylic acid functional group, both of which are known to contribute to biological activity.

Synthesis of this compound

While a definitive, standardized protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous furan and benzofuran derivatives. One such described method involves the reaction of sodium nitrite with 2-furoic acid in the presence of a base like triethylamine.[2] This is followed by a reaction with chloride ions and acetyl groups to form a diazonium salt, which upon hydrolysis and reaction with benzene, can yield the desired this compound.[2]

A generalized synthetic workflow is proposed below:

Synthesis_Workflow cluster_0 Step 1: Diazonium Salt Formation cluster_1 Step 2: Phenyl Group Introduction A 2-Furoic Acid C Intermediate Diazonium Salt A->C Reaction B Sodium Nitrite, Triethylamine E This compound C->E Reaction D Benzene

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol is a hypothetical, yet chemically sound, procedure based on the synthesis of related compounds. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Diazotization of 2-Furoic Acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-furoic acid in a suitable organic solvent (e.g., ethanol).

  • Add a base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture for 1-2 hours at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Phenylation

  • In a separate flask, prepare a solution of benzene in a suitable solvent.

  • Slowly add the freshly prepared diazonium salt solution to the benzene solution at room temperature.

  • The reaction may require a catalyst, such as a copper(I) salt, to facilitate the Sandmeyer-type reaction.

  • Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, perform an aqueous workup to remove inorganic salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Anti-Inflammatory Activity

The most prominently cited biological activity of this compound is its anti-inflammatory potential.[2] While the precise molecular mechanisms are not fully elucidated for this specific compound, the broader class of furan derivatives is known to exert anti-inflammatory effects through various pathways.

3.1. Proposed Mechanisms of Anti-Inflammatory Action

Based on studies of related furan-containing molecules, the anti-inflammatory activity of this compound is likely multifactorial. The presence of the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity.[3]

3.1.1. Modulation of Inflammatory Signaling Pathways

Research on furan derivatives suggests their involvement in modulating key inflammatory signaling cascades.[2] These pathways, when dysregulated, are central to the pathogenesis of numerous inflammatory diseases.

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimuli->Cell Membrane Receptors MAPK Pathway MAPK Pathway Cell Membrane Receptors->MAPK Pathway NF-κB Pathway NF-κB Pathway Cell Membrane Receptors->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression This compound This compound This compound->MAPK Pathway Inhibition This compound->NF-κB Pathway Inhibition

Caption: Putative inhibition of inflammatory signaling pathways.

3.1.2. Inhibition of Pro-Inflammatory Mediators

A likely mechanism of action is the inhibition of enzymes responsible for the synthesis of pro-inflammatory mediators, such as prostaglandins and nitric oxide. While direct evidence for this compound is pending, many furan-based compounds have been shown to modulate these pathways.

3.2. Experimental Evaluation of Anti-Inflammatory Activity

To rigorously assess the anti-inflammatory potential of this compound, a series of in vitro and in vivo assays are recommended.

3.2.1. In Vitro Assays

AssayPurposeExperimental Outline
COX-1/COX-2 Inhibition Assay To determine the inhibitory activity against cyclooxygenase enzymes.Purified COX-1 and COX-2 enzymes are incubated with arachidonic acid and varying concentrations of the test compound. Prostaglandin E2 production is measured by ELISA.
Nitric Oxide (NO) Production Assay To measure the inhibition of NO production in macrophages.Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of the test compound. NO levels in the supernatant are quantified using the Griess reagent.
Cytokine Release Assay To assess the effect on the release of pro-inflammatory cytokines.Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are stimulated with LPS. Levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured by ELISA.

3.2.2. In Vivo Models

ModelPurposeExperimental Outline
Carrageenan-Induced Paw Edema To evaluate acute anti-inflammatory activity.A subcutaneous injection of carrageenan into the paw of a rodent induces localized inflammation. The test compound is administered orally or intraperitoneally prior to carrageenan injection, and paw volume is measured over time.
Adjuvant-Induced Arthritis To assess efficacy in a model of chronic inflammation.An injection of Freund's complete adjuvant induces a systemic inflammatory response resembling rheumatoid arthritis. The test compound is administered daily, and disease progression is monitored by measuring paw swelling and arthritic scores.

Antimicrobial Activity

The furan scaffold is a component of several clinically used antimicrobial agents.[1] Therefore, it is plausible that this compound and its derivatives possess antimicrobial properties.

4.1. Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of furan derivatives can vary but often involve the disruption of essential microbial processes. The lipophilic nature of the phenylfuran moiety may facilitate passage through microbial cell membranes.

4.2. Experimental Evaluation of Antimicrobial Activity

Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate microbial growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism in media) and negative (media only) controls.

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table of Expected MIC Values for Furan Derivatives Against Common Pathogens

MicroorganismClassTypical MIC Range for Furan Derivatives (µg/mL)
Staphylococcus aureusGram-positive bacteria8 - 128
Escherichia coliGram-negative bacteria16 - 256
Candida albicansFungi (Yeast)4 - 64

Anticancer Potential

Several furan and benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The incorporation of a phenyl group can enhance this activity, suggesting that this compound is a candidate for anticancer drug development.

5.1. Proposed Mechanisms of Anticancer Action

The anticancer effects of furan-based compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. The planar structure of the phenylfuran core may allow for intercalation into DNA or interaction with the active sites of enzymes crucial for cancer cell survival.

Anticancer_Mechanism Cancer Cell Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Signaling Pathway Inhibition Signaling Pathway Inhibition Cancer Cell->Signaling Pathway Inhibition This compound This compound This compound->Cancer Cell

Caption: Potential anticancer mechanisms of action.

5.2. Experimental Evaluation of Anticancer Activity

A tiered approach, starting with in vitro cytotoxicity screening followed by more detailed mechanistic studies, is recommended.

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound are limited, valuable insights can be drawn from research on analogous compounds. The nature and position of substituents on both the furan and phenyl rings can significantly influence biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. The carboxylic acid moiety is often critical for activity, and its esterification or amidation can lead to a loss or alteration of the biological response.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its documented anti-inflammatory properties, coupled with the well-established antimicrobial and anticancer potential of the broader furan class, make it a compelling subject for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its biological activities, conducting comprehensive SAR studies to optimize its potency and selectivity, and evaluating its pharmacokinetic and toxicological profiles. The insights and protocols presented in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this versatile molecule.

References

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Retrieved from [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Retrieved from [Link]

Sources

Foreword: The Furan Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Phenylfuran-2-Carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its utility in drug design stems from its ability to act as a bioisostere for other aromatic systems, such as phenyl rings, while offering distinct electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[2] Furan derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective activities.[1][2] This guide focuses on a specific, promising subclass: this compound and its derivatives, providing a technical overview for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategies for the this compound Core

The synthesis of polysubstituted furans is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The Feist-Benary and Paal-Knorr syntheses are two of the most classical and versatile methods.[2][3][4][5][6][7][8][9]

The Feist-Benary Furan Synthesis: A Recommended Approach

The Feist-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][5][9] For the synthesis of the this compound core, a logical approach involves the reaction of an α-haloaldehyde with a β-ketoester bearing a phenyl group.

A plausible synthetic route starting from ethyl benzoylacetate and chloroacetaldehyde is outlined below. The choice of a mild base like pyridine or triethylamine is crucial to prevent the hydrolysis of the ester functionality.[9]

Caption: General workflow for the Feist-Benary synthesis of this compound.

The Paal-Knorr Furan Synthesis: An Alternative Route

The Paal-Knorr synthesis provides an alternative, powerful method for constructing the furan ring from 1,4-dicarbonyl compounds under acidic conditions.[1][2][4][6][7][8] The reaction proceeds through the protonation of one carbonyl group, followed by nucleophilic attack from the enol of the other carbonyl, and subsequent dehydration to form the aromatic furan ring.[1][6][7] While versatile, the synthesis of the requisite 1,4-dicarbonyl precursor can sometimes be challenging.[7]

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the phenyl and furan rings, as well as modifications to the carboxylic acid moiety.

Caption: Key structure-activity relationships for this compound derivatives.

Key SAR insights synthesized from the literature on related furan and benzofuran derivatives include:

  • Phenyl Ring Substituents (R1): The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance the anticancer activity of related benzofuran scaffolds.

  • Carboxylic Acid Modifications (R3): The carboxylic acid group can be replaced with bioisosteres like amides and esters. Furan-2-carboxamide derivatives, for instance, have demonstrated significant antibiofilm activity.

  • Furan Ring Substituents (R2): The furan ring itself is crucial for activity, likely participating in hydrogen bonding and π–π stacking interactions with biological targets.[2]

Biological Applications and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas, most notably as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity

This compound itself has been described as an anti-inflammatory agent.[10] The anti-inflammatory effects of many furan derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Some furan-containing compounds have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Anticancer Activity

A growing body of evidence supports the potential of furan-based compounds as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

  • Kinase Inhibition: Several furan and benzofuran derivatives have been identified as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal growth factor Receptor 2 (HER2), and Aurora A kinase.

  • PI3K/Akt/mTOR Pathway Inhibition: Some furan derivatives have been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

  • STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important target. Furan-containing compounds have been designed to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling.

Caption: Postulated mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

Certain derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus.[11][12] The furan ring is central to the electron transfer processes that can lead to antimicrobial effects.[2]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected this compound derivatives and related analogs.

Compound IDStructureBiological ActivityAssayIC50/MICReference
A 3-(Furan-2-yl)-3-phenylpropanoic acidAntimicrobialMIC vs. C. albicans64 µg/mL[11][12]
B 2,5-Dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamideAnticancerGI50 (NCI-60)4.22 µM[13]
C N-[5-(3-Methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamideAnticancerGI50 (NCI-60)2.03 µM[13]
D Quinoxaline-arylfuran derivative (QW12)AnticancerIC50 vs. HeLa cells10.58 µM
E Naphthoquinone-furan-2-cyanoacryloyl hybrid (5c)AnticancerIC50 vs. HeLa cells3.10 µM[14]

Experimental Protocols

Synthesis of Ethyl 3-phenylfuran-2-carboxylate (Hypothetical Protocol based on Feist-Benary Synthesis)

This protocol is a representative procedure adapted from the general principles of the Feist-Benary synthesis.

  • Reaction Setup: To a solution of ethyl benzoylacetate (1.0 eq) in anhydrous ethanol, add pyridine (1.2 eq) as a mild base.

  • Addition of α-Halo Aldehyde: Slowly add chloroacetaldehyde (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-phenylfuran-2-carboxylate.

  • Hydrolysis: The resulting ester can be hydrolyzed to this compound by refluxing with a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol or THF, followed by acidification.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The synthetic accessibility of this core, coupled with the rich possibilities for chemical modification, makes it an attractive starting point for the development of novel drug candidates. Future research should focus on the systematic exploration of the structure-activity relationships, the elucidation of specific molecular targets and mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the in vitro and in vivo activities into clinically viable therapeutics.

References

  • ResearchGate. (2023). Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). [Link]

  • Wikipedia. (n.d.). Feist–Benary synthesis. [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • NIH. (2022). SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. [Link]

  • chemeurope.com. (n.d.). Feist-Benary synthesis. [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 3-carbamoylfuran-2-carboxylate. [Link]

  • PMC. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

  • ResearchGate. (n.d.). Feist‐Benary synthesis. [Link]

  • ResearchGate. (n.d.). Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. [Link]

  • ResearchGate. (n.d.). (PDF) Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]

  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

  • Apollo. (n.d.). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from.... [Link]

  • ResearchGate. (n.d.). Some selective COX‐2 inhibitors and designed compounds (3a–3j). [Link]

  • Matiichuk Y. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. [Link]

  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

  • ResearchGate. (n.d.). Synthesis of New Ethyl 3Amino4-arylfuran-2-carboxylates. [Link]

  • PubMed Central. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, Anticancer Activity and Mechanism of Phenformin Derivatives. [Link]

  • PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

  • PMC. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • NIH. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. [Link]

  • NIH. (n.d.). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • MDPI. (n.d.). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

A Technical Guide to the Synthesis and Chemistry of 3-Phenylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

3-Phenylfuran-2-carboxylic acid (CAS 169772-63-8) is a heterocyclic organic compound featuring a furan ring substituted with both a phenyl group and a carboxylic acid. This arrangement makes it a valuable scaffold and versatile building block in medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominent in the scientific literature, the methodologies for its synthesis can be logically derived from established and contemporary advancements in furan chemistry. This guide provides a comprehensive overview of the compound's properties, delves into the foundational principles of furan synthesis, and proposes a detailed, multi-step synthetic protocol based on modern cyclization strategies. We will explore the causality behind experimental choices, provide step-by-step procedures, and outline the expected analytical characterization of the final compound, offering a practical resource for researchers in organic synthesis and drug development.

Part 1: Introduction to the 3-Aryl-Furan-2-Carboxylic Acid Scaffold

The fusion of an aromatic phenyl ring with a furan-2-carboxylic acid core creates a molecule with distinct chemical characteristics. The furan ring acts as a bioisosteric replacement for a benzene ring in many contexts, while the carboxylic acid group provides a crucial handle for forming amides, esters, and other derivatives, and for modulating physicochemical properties like solubility.[1] The phenyl group at the 3-position significantly influences the molecule's electronics and steric profile.

Derivatives of furan and its fused-ring cousin, benzofuran, are prevalent in biologically active molecules, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This underscores the potential of the this compound scaffold as a key intermediate for generating novel therapeutic agents.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 169772-63-8[4][5]
Molecular Formula C₁₁H₈O₃[4][5]
Molecular Weight 188.18 g/mol [4]
Melting Point 143 °C[4]
Appearance Powder or liquid[5]

Part 2: Foundational Synthetic Strategies for Substituted Furans

The construction of a polysubstituted furan ring, particularly with the specific 2-carboxy, 3-aryl pattern, requires a strategic approach. While classic methods like the Paal-Knorr or Feist-Benary syntheses are foundational to furan chemistry, they are often best suited for simpler substitution patterns and may lack the regiochemical control needed for this target.

Modern organic synthesis offers more precise and versatile methods, particularly those involving multicomponent reactions or tandem cyclization strategies. These approaches allow for the controlled assembly of complex heterocyclic systems from readily available acyclic precursors. A promising strategy involves a [3+2] cycloaddition, where a three-atom component and a two-atom component are combined to form the five-membered furan ring.[3]

Part 3: A Proposed Synthetic Pathway via Tandem Cyclization

In the absence of a documented discovery synthesis, we propose a robust and logical pathway based on established modern methodologies. The following protocol is adapted from the work of Luo et al. on the synthesis of polysubstituted furancarboxylates, which utilizes a tandem reaction between an aryl-substituted cyanoacrylate and an amino acid ester.[6][7] This approach offers high regioselectivity and proceeds from accessible starting materials. The overall workflow involves the synthesis of a highly functionalized furan intermediate, followed by deamination and decarboxylation to achieve the desired scaffold, and concluding with ester hydrolysis.

Overall Synthetic Workflow

The proposed four-stage synthesis is depicted below.

G cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: [3+2] Cyclization cluster_2 Stage 3: Deamination & Decarboxylation cluster_3 Stage 4: Saponification A Benzaldehyde + Ethyl Cyanoacetate B Ethyl (E)-2-cyano-3-phenylacrylate A->B Piperidine/AcOH D Diethyl 5-amino-3-phenylfuran-2,4-dicarboxylate B->D 1. DBU, H₂O 2. Workup C Ethyl Glycinate HCl C->D E Ethyl 3-phenylfuran-2-carboxylate D->E 1. NaNO₂ / H₂SO₄ 2. H₃PO₂ 3. Saponification/Acid/Heat F This compound E->F 1. NaOH(aq) 2. HCl(aq)

Caption: Proposed four-stage synthesis of this compound.

Stage 1: Synthesis of Ethyl (E)-2-cyano-3-phenylacrylate

Causality: This initial step employs a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds. Benzaldehyde provides the phenyl group, while ethyl cyanoacetate serves as the active methylene compound, providing the cyano and ester functionalities required for the subsequent cyclization. Piperidine acts as a basic catalyst to deprotonate the active methylene group, initiating the condensation.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of benzaldehyde).

  • Add piperidine (0.1 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. Water will collect in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the title compound as a white solid.

Stage 2: Synthesis of Diethyl 5-amino-3-phenylfuran-2,4-dicarboxylate

Causality: This is the key furan-forming step, based on the methodology developed by Luo et al.[6][7] Ethyl glycinate hydrochloride provides the C4 and C5 atoms of the furan ring. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that facilitates the initial Michael addition of the deprotonated glycine ester to the cyanoacrylate. The presence of water is reported to be crucial for the subsequent intramolecular cyclization and dehydration cascade that forms the aromatic furan ring.[6]

Experimental Protocol:

  • In a sealed tube, combine Ethyl (E)-2-cyano-3-phenylacrylate (1.0 eq), ethyl glycinate hydrochloride (1.2 eq), and N,N-dimethylformamide (DMF, approx. 3 mL per mmol).

  • Add water (2.0 eq) followed by DBU (2.5 eq) to the mixture.

  • Seal the tube and heat the reaction mixture at 95 °C for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired polysubstituted furan.

Stage 3: Deamination and Decarboxylation

Causality: The product from Stage 2 is a highly functionalized furan that must be simplified to our target structure. This requires two key transformations: removal of the C5-amino group and the C4-carboxylate group.

  • Deamination: The primary aromatic amine can be removed via a Sandmeyer-type reaction. Diazotization with sodium nitrite in a strong acid (like sulfuric acid) forms a diazonium salt. Subsequent reduction with hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom.

  • Decarboxylation: Furan-4-carboxylic acids (or their esters, after hydrolysis) can be challenging to decarboxylate. The process is often facilitated by heat in the presence of a copper catalyst or a strong acid. Here, we propose a one-pot saponification of both esters followed by selective decarboxylation at the more labile 4-position under acidic, heated conditions.

Experimental Protocol:

  • Dissolve the amino-furan from Stage 2 (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Add cold hypophosphorous acid (H₃PO₂, 50%, 5-10 eq) and allow the reaction to warm to room temperature, then heat gently to ~50 °C until nitrogen evolution ceases.

  • Cool the mixture, extract with ethyl acetate, and wash the organic layer with NaHCO₃ solution and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude ethyl 3-phenylfuran-2-carboxylate.

  • Note: A more direct approach could involve saponifying the diester first, followed by a combined deamination/decarboxylation, but the proposed sequence offers more control.

Stage 4: Saponification to this compound

Causality: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.[8] Subsequent acidification protonates the carboxylate, precipitating the final carboxylic acid product.

Experimental Protocol:

  • Dissolve the crude ethyl 3-phenylfuran-2-carboxylate from Stage 3 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 1-2 hours, until TLC indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 4: Spectroscopic Characterization

The structural confirmation of the final product relies on standard spectroscopic techniques. The expected data are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid group.[9]

  • O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong absorption between 1710-1760 cm⁻¹. Conjugation with the furan ring would likely place this band towards the lower end of the range (~1710 cm⁻¹).[9]

  • C-O Stretch: An absorption around 1210-1320 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should display distinct signals for the furan, phenyl, and carboxylic acid protons.

    • -COOH Proton: A broad singlet far downfield, typically >10 ppm (often around 12 ppm), which is exchangeable with D₂O.[9]

    • Furan Protons: Two doublets in the aromatic region (likely 6.5-8.0 ppm), corresponding to the protons at the C4 and C5 positions.

    • Phenyl Protons: A multiplet or series of multiplets between 7.0-8.0 ppm, integrating to 5 protons.

  • ¹³C NMR: The carbon spectrum will show signals for all 11 unique carbons.

    • Carbonyl Carbon (-COOH): A signal in the downfield region, typically 165-185 ppm.[9]

    • Aromatic/Furan Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the phenyl group (C3) and the oxygen-bearing carbon (C2, C5) will have characteristic shifts.

Part 5: Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, chemical entity. While its formal discovery is not well-documented, this guide demonstrates that its synthesis is readily achievable through a logical application of modern synthetic methodologies, particularly tandem cyclization reactions. The proposed multi-step protocol provides a clear and actionable pathway for its preparation in a laboratory setting.

The availability of this compound opens avenues for its use in various research and development fields. Future work should focus on:

  • Optimization of the Synthetic Route: Refining the deamination and decarboxylation steps to improve overall yield and reduce the number of intermediate purifications.

  • Library Synthesis: Utilizing the core scaffold to synthesize a diverse library of amide and ester derivatives.

  • Biological Screening: Evaluating these new derivatives for potential therapeutic activities, leveraging the known biological profiles of related furan-containing compounds.

This guide serves as a foundational resource, empowering researchers to access and explore the chemistry and potential applications of this compound.

References

  • Di Mola, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available at: [Link]

  • ethyl 3-carbamoylfuran-2-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Mironov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Mironov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Open Chemistry Journal. Available at: [Link]

  • Mironov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

  • Mironov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

  • Luo, N., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Semantic Scholar. Available at: [Link]

  • Singh, R. P., & Singh, V. K. (2018). Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from alkynenitriles and ethyl glycolate. ResearchGate. Available at: [Link]

  • Pérez-Vargas, J., et al. (2022). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Biodiversity. Available at: [Link]

  • Al-Tel, T. H. (2007). Synthesis of New Ethyl 3Amino4-arylfuran-2-carboxylates. ResearchGate. Available at: [Link]

  • Luo, N., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. ResearchGate. Available at: [Link]

  • Bellur, E., Freifeld, I., & Langer, P. (2005). Efficient Synthesis of Functionalized Furans and Benzofurans Based on a “[3 + 2] Cyclization/Oxidation” Strategy. ResearchGate. Available at: [Link]

  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Google Patents.
  • Singh, P., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 19(7), 9571-9581. Available at: [Link]

  • 1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole. ChemBK. Available at: [Link]

  • Lee, S. H., & Lee, P. H. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8344. Available at: [Link]

  • Understanding the Synthesis and Application of 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. Available at: [Link]

  • Wang, L., et al. (2015). Preparation of 3-Acyl-4-arylcoumarins via Metal-Free Tandem Oxidative Acylation/Cyclization between Alkynoates with Aldehydes. The Journal of Organic Chemistry, 80(1), 148-155. Available at: [Link]

  • 20.5 Preparing Carboxylic Acids. (n.d.). OpenStax. Available at: [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Available at: [Link]

Sources

Spectroscopic Profile of 3-Phenylfuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-phenylfuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data and established spectroscopic principles, supported by data from analogous structures, to offer a comprehensive characterization for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₈O₃, Molecular Weight: 188.18 g/mol ) possesses a furan ring substituted with a phenyl group at the 3-position and a carboxylic acid at the 2-position.[1] This arrangement of functional groups—a conjugated aromatic system and a carboxylic acid—gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological systems.

This guide will systematically detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the furan ring protons, the phenyl ring protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Carboxylic Acid (-COOH)> 10.0Broad Singlet-The acidic proton is typically downfield and its signal is often broad due to hydrogen bonding and exchange. Its presence can be confirmed by D₂O exchange, which would cause the signal to disappear.[3]
Furan H-5~7.6Doublet~1.8Coupled to H-4.
Phenyl H-2', H-6'~7.5-7.7Multiplet-Protons ortho to the furan ring.
Phenyl H-3', H-4', H-5'~7.3-7.5Multiplet-Protons meta and para to the furan ring.
Furan H-4~6.7Doublet~1.8Coupled to H-5.

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and concentration.

The protons of the phenyl group will likely appear as a complex multiplet due to overlapping signals. The two protons on the furan ring are expected to be distinct doublets with a small coupling constant, characteristic of furan systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule. The carboxyl carbon is characteristically found at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O)~160-170The carbonyl carbon of a carboxylic acid is significantly deshielded.[3] Aromatic and α,β-unsaturated acids appear towards the upfield end of the typical range (165-185 ppm).[4]
Furan C-2~145-150Attached to the carboxylic acid.
Furan C-5~143-148
Phenyl C-1'~130-135The carbon attached to the furan ring.
Furan C-3~128-133Attached to the phenyl group.
Phenyl C-2', C-6'~128-130
Phenyl C-4'~127-129
Phenyl C-3', C-5'~125-128
Furan C-4~110-115

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring NMR spectra of a furan derivative.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping signals.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers often use the residual solvent peak for calibration.

  • Transfer: Transfer the solution into a clean, dry NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the carboxylic acid group and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)2500-3300Broad, StrongThis very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching bands.[5][6]
C-H Stretch (Aromatic)3000-3100Medium to WeakCharacteristic of C-H bonds on the furan and phenyl rings.
C=O Stretch (Carboxylic Acid)1680-1710Strong, SharpThe carbonyl stretch is a very intense and reliable absorption. Conjugation with the furan ring is expected to lower its frequency.[4]
C=C Stretch (Aromatic)1450-1600Medium to WeakMultiple bands are expected due to the furan and phenyl rings.
C-O Stretch (Carboxylic Acid)1210-1320StrongAssociated with the C-O bond of the carboxylic acid.[7]
O-H Bend (Carboxylic Acid)900-960Broad, MediumAn out-of-plane bend that is also characteristic of carboxylic acid dimers.[7]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is obtained by pressing a clamp against the sample to ensure good contact with the crystal. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber, is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expected Fragmentation Pattern:

For this compound (MW = 188.18), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 188.

Key fragmentation pathways for carboxylic acids often involve the loss of small, stable molecules or radicals from the carboxyl group.[8]

  • [M - OH]⁺: Loss of a hydroxyl radical (17 amu) would result in a peak at m/z = 171.

  • [M - COOH]⁺: Loss of the entire carboxyl group as a radical (45 amu) would lead to a fragment at m/z = 143, corresponding to the 3-phenylfuran cation.

  • [M - CO]⁺˙: Decarbonylation can sometimes occur, leading to a peak at m/z = 160.

  • [M - H₂O]⁺˙: While more common in alcohols, loss of water (18 amu) might be observed, giving a peak at m/z = 170.

The fragmentation of the aromatic rings could lead to further smaller fragments. The base peak will be the most stable fragment cation formed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
188[C₁₁H₈O₃]⁺˙ (Molecular Ion)
171[C₁₁H₇O₂]⁺
143[C₁₀H₇O]⁺
115Further fragmentation of the phenylfuran moiety
77[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol for Mass Spectrometry (GC-MS)

For a volatile compound like this compound (or its more volatile ester derivative), Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: A small volume of the sample is injected into the GC, where it is vaporized.

  • Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., electron ionization).

  • Detection: The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Workflow Diagrams

NMR Spectroscopy Workflow

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Acquire Data (¹H, ¹³C Spectra) C->D E Data Processing (Fourier Transform, Phasing) D->E F Spectral Analysis E->F

Caption: General workflow for NMR analysis.

IR Spectroscopy (ATR) Workflow

IR_Workflow A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum A->C D Data Analysis (Identify Functional Groups) B->D C->D

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (GC-MS) Workflow

MS_Workflow A Sample Injection (GC) B Chromatographic Separation A->B C Ionization (EI) B->C D Mass Analysis (m/z) C->D E Detection D->E F Data Analysis (Fragmentation Pattern) E->F

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of this compound is defined by the interplay of its aromatic furan and phenyl rings and the carboxylic acid functional group. This guide provides a foundational understanding of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. While the data presented is largely predictive due to a lack of published experimental spectra, it offers a robust framework for researchers to identify, characterize, and utilize this compound in their work. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved January 14, 2026, from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

Sources

Foreword: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Applications of Furan-Containing Compounds

The furan ring, a five-membered aromatic heterocycle with a single oxygen atom, stands as a cornerstone in the architecture of pharmacologically active molecules.[1] Its unique electronic configuration, planarity, and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery.[1][2] Unlike simple carbocyclic rings, the furan's oxygen atom introduces polarity and potential for hydrogen bonding, which can favorably modulate the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability.[3][4] Furan can also act as a bioisostere for phenyl rings, offering different steric and electronic properties that can refine drug-receptor interactions and metabolic stability.[4]

This guide provides a comprehensive exploration of the therapeutic landscape of furan-containing compounds. We will delve into their applications across critical disease areas, elucidating the mechanisms of action, presenting quantitative efficacy data, and providing detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile furan nucleus in the creation of novel therapeutics.

Antimicrobial Applications: The Nitrofuran Paradigm

Furan derivatives have a long-standing history as effective antimicrobial agents, with the nitrofuran class being a prominent example.[1][5][6] These compounds are particularly valuable for treating urinary tract infections (UTIs) due to their favorable pharmacokinetic profile, achieving high concentrations in the urine where the therapeutic action is needed.[7][8]

Spotlight on Nitrofurantoin: A Case Study

Nitrofurantoin is a synthetic nitrofuran derivative widely used for the treatment and prophylaxis of uncomplicated UTIs.[5][8] Its efficacy stems from a unique mechanism of action that differs from many other antibiotic classes, resulting in a low incidence of acquired bacterial resistance.[8][9]

Mechanism of Action: Nitrofurantoin is a prodrug that requires intracellular activation within the bacterial cell.[7] Bacterial flavoproteins, specifically nitroreductases, reduce the nitro group on the furan ring.[4] This process generates a cascade of highly reactive electrophilic intermediates.[9][10] These intermediates are non-specific in their targeting, indiscriminately damaging multiple cellular components, which is key to their bactericidal effect and low resistance profile.[7][9] The primary targets include:

  • Bacterial DNA: The reactive intermediates cause DNA strand breakage, inhibiting replication and leading to cell death.[8][10]

  • Ribosomal Proteins: The intermediates attack ribosomal proteins, causing a complete inhibition of protein synthesis.[4][9]

  • Metabolic Enzymes: Key enzymes involved in cellular respiration and metabolism, such as those in the Krebs cycle and pyruvate metabolism, are inhibited.[7]

This multi-targeted assault makes it exceptionally difficult for bacteria to develop resistance through a single mutation.[7]

G cluster_cell Bacterial Cell Prodrug Nitrofurantoin (Prodrug) Activation Bacterial Nitroreductases Prodrug->Activation Enters Cell Intermediates Highly Reactive Electrophilic Intermediates Activation->Intermediates Enzymatic Reduction Target1 Bacterial DNA Intermediates->Target1 Target2 Ribosomal Proteins Intermediates->Target2 Target3 Metabolic Enzymes (e.g., Pyruvate Metabolism) Intermediates->Target3 Effect1 DNA Damage & Replication Inhibition Target1->Effect1 Effect2 Inhibition of Protein Synthesis Target2->Effect2 Effect3 Disruption of Cellular Respiration Target3->Effect3 Death Bactericidal Effect Effect1->Death Effect2->Death Effect3->Death

Caption: Mechanism of action for nitrofuran antibiotics.[2]

Quantitative Antimicrobial Data

The efficacy of furan-based antimicrobials is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
Nitrofurantoin1.5625-64[2][11]
Furan-rhodanine derivative-2-4-[2]
Furan-chalcone derivative256--[2]
3-aryl-3(furan-2-yl) propanoic acid--64[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the MIC of a furan derivative against a bacterial strain, a foundational assay in antimicrobial drug discovery.[2]

Causality: The principle is to expose a standardized bacterial inoculum to serial dilutions of the test compound. The MIC is determined visually as the lowest concentration where no turbidity (bacterial growth) is observed. This provides a quantitative measure of the compound's potency.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate into 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.

    • Dilute this suspension 1:150 in fresh MHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series:

    • Dissolve the furan test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the stock solution (appropriately diluted from the main stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a logarithmic concentration gradient.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. These controls validate the assay's integrity.

Anticancer Applications: Targeting Uncontrolled Proliferation

A significant number of furan derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][12] Their mechanisms of action are diverse, often involving the modulation of signaling pathways critical for cancer cell survival and proliferation.[4][12]

Mechanisms of Action: Furan-containing compounds have been shown to exert their anticancer effects through several routes:

  • Inhibition of Tubulin Polymerization: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13]

  • Induction of Apoptosis: Many furan compounds trigger programmed cell death through intrinsic (mitochondrial) or extrinsic pathways, often involving the modulation of p53, Bax, and Bcl-2 protein levels.[13][14]

  • Signaling Pathway Suppression: Certain derivatives can inhibit key oncogenic signaling pathways. For instance, some have been shown to promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell growth and survival.[14][15]

G cluster_pathway PI3K/Akt & Wnt/β-catenin Signaling Furan Anticancer Furan Derivative (e.g., Cmpd 24) PTEN PTEN (Tumor Suppressor) Furan->PTEN Promotes Activity PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Wnt Wnt Ligand BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes BetaCatenin->Proliferation

Caption: Inhibition of oncogenic pathways by a furan derivative.[14][15]

Quantitative Anticancer Data

The in vitro potency of anticancer compounds is measured by the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit a biological process (like cell growth) by 50%.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)MechanismReference
Compound 1 (Tricarbonyl precursor)HeLa (Cervical)0.08Promotes PTEN activity, suppresses PI3K/Akt & Wnt/β-catenin signaling[14]
Compound 24 (Furan derivative)HeLa (Cervical)2.54Promotes PTEN activity, suppresses PI3K/Akt & Wnt/β-catenin signaling[14]
Compound 24 (Furan derivative)SW620 (Colorectal)5.37Promotes PTEN activity, suppresses PI3K/Akt & Wnt/β-catenin signaling[14]
Pyridine carbohydrazide 4 (Furan derivative)MCF-7 (Breast)4.06G2/M arrest, induction of apoptosis[13]
N-phenyl triazinone 7 (Furan derivative)MCF-7 (Breast)2.96G2/M arrest, induction of apoptosis[13]
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]

Causality: The assay's principle relies on the enzymatic activity of mitochondrial dehydrogenases present only in viable, metabolically active cells. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation:

    • Incubate the plate for the desired treatment period (typically 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. The MTT must be sterile to avoid contamination.

    • Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Gently pipette to dissolve the formazan crystals. Complete solubilization is crucial for accurate absorbance readings.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value.

Anti-inflammatory and Gastrointestinal Applications

The furan scaffold is present in several compounds with anti-inflammatory and gastrointestinal therapeutic effects.[1] These agents often function by inhibiting specific enzymes or receptors involved in inflammation and acid secretion.[1][16]

Anti-inflammatory Activity

Furan derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. Natural furan derivatives have also been found to exert regulatory effects by modifying signaling pathways like MAPK.[17][18]

Gastrointestinal Modulation: The Case of Ranitidine

Ranitidine, formerly marketed as Zantac, is a histamine H₂-receptor antagonist that contains a furan ring.[16][19] It was widely used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD) by decreasing stomach acid production.[5][19]

Mechanism of Action: Histamine, released from enterochromaffin-like (ECL) cells, stimulates H₂ receptors on gastric parietal cells. This activation triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), which in turn activates the H⁺/K⁺-ATPase proton pump, leading to gastric acid secretion. Ranitidine acts as a competitive antagonist at the H₂ receptor, blocking histamine from binding.[20] This action prevents the downstream signaling, reduces the activity of the proton pump, and thereby suppresses gastric acid secretion.[16] The replacement of the imidazole ring (found in the earlier H₂-antagonist cimetidine) with a furan ring in ranitidine resulted in a more potent compound with fewer side effects and a longer duration of action.[16][19]

G cluster_cell Gastric Parietal Cell Histamine Histamine Receptor H₂ Receptor Histamine->Receptor Binds & Activates Ranitidine Ranitidine Ranitidine->Receptor Competitively Blocks AC Adenylate Cyclase Receptor->AC Activates cAMP ↑ cAMP AC->cAMP Pump H⁺/K⁺-ATPase (Proton Pump) cAMP->Pump Activates Acid ↓ H⁺ Secretion (Reduced Gastric Acid) Pump->Acid G cluster_workflow Drug Discovery Workflow for Furan Derivatives Synthesis Chemical Synthesis (e.g., Paal-Knorr) Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Screening (e.g., MIC, MTT Assay) Purification->Screening Hit Hit Identification (Potent & Selective Cmpds) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Hit-to-Lead Optimization->Screening Feedback Loop InVivo In Vivo Studies (Animal Models) Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Sources

Unraveling the Core Mechanism of Action: A Technical Guide to 3-Phenylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylfuran-2-carboxylic acid is a heterocyclic compound noted for its anti-inflammatory properties. While direct and extensive research on its specific molecular interactions remains an area of active investigation, a comprehensive analysis of its structural motifs and the well-documented activities of analogous compounds allows for the formulation of a highly probable multi-target mechanism of action. This guide synthesizes the available evidence to propose a primary mechanism centered on the modulation of the arachidonic acid cascade, with potential secondary contributions from phosphodiesterase-4 inhibition and interference with the NF-κB signaling pathway. This document provides a foundational understanding for researchers exploring the therapeutic potential of this and related furan-based scaffolds.

Introduction: The Therapeutic Potential of the Furan Carboxylic Acid Scaffold

The furan ring, particularly when functionalized with a carboxylic acid moiety, represents a privileged scaffold in medicinal chemistry. The electronic properties of the furan ring, combined with the hydrogen bonding and ionic interaction capabilities of the carboxylic acid group, make these molecules adept at interacting with a variety of biological targets. The addition of a phenyl group at the 3-position introduces further steric and electronic factors that influence target binding and pharmacokinetic properties. Derivatives of phenylfuran carboxylic acids have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects. This guide focuses on elucidating the likely molecular underpinnings of the observed anti-inflammatory effects of this compound.

Proposed Primary Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

The most plausible primary mechanism of action for the anti-inflammatory effects of this compound is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). This hypothesis is strongly supported by the well-established mechanism of numerous non-steroidal anti-inflammatory drugs (NSAIDs) that share the core feature of an acidic group (often a carboxylic acid) linked to an aromatic moiety.

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever[1][2][3]. The carboxylic acid group is crucial for the activity of many NSAIDs, as it can form a salt bridge with a key arginine residue (Arg-120) in the active site of COX enzymes[4].

  • Hypothesized Binding Mode: The carboxylate of this compound is proposed to interact with the catalytic domain of both COX-1 and COX-2. This binding would competitively inhibit the entry of arachidonic acid into the active site, thereby preventing the synthesis of downstream pro-inflammatory prostaglandins like PGE2 and PGI2. The phenyl group likely contributes to the binding affinity through hydrophobic interactions within the enzyme's active site.

The inhibition of prostaglandin synthesis is a hallmark of many anti-inflammatory agents and would account for the primary therapeutic effects of this compound[1][5].

Lipoxygenase (LOX) Inhibition

The lipoxygenase (LOX) pathway represents another branch of the arachidonic acid cascade, leading to the production of leukotrienes, which are key mediators of inflammation, particularly in asthma and allergic responses. Several studies have demonstrated that aryl-substituted benzofuran derivatives are potent inhibitors of human lipoxygenases[6][7][8].

  • Structural Rationale for LOX Inhibition: The structural similarity of this compound to known LOX inhibitors suggests it may also target these enzymes. Inhibition of 5-LOX, in particular, would block the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, thereby reducing the influx of inflammatory cells to the site of injury.

A dual inhibition of both COX and LOX pathways would represent a significant therapeutic advantage, offering a broader spectrum of anti-inflammatory activity than selective COX inhibitors alone.

Potential Secondary Mechanisms of Action

Beyond the primary effects on the arachidonic acid cascade, the chemical structure of this compound suggests potential interactions with other key inflammatory pathways.

Phosphodiesterase-4 (PDE4) Inhibition

Recent research has identified derivatives of 5-phenyl-2-furan carboxylic acid as inhibitors of phosphodiesterase-4 (PDE4)[9]. PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key intracellular signaling molecule with anti-inflammatory properties. By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response, including the suppression of TNF-α release.

  • Implication for this compound: While the substitution pattern is different, the shared phenylfuran carboxylic acid scaffold suggests that this compound may also possess PDE4 inhibitory activity. This would contribute to its overall anti-inflammatory profile by modulating cytokine production.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[10][11][12]. Inhibition of the NF-κB signaling cascade is a key target for modern anti-inflammatory drug discovery[13][14].

  • Plausible Interference with NF-κB Activation: The anti-inflammatory effects of some furan-containing compounds have been linked to the suppression of NF-κB activation. This compound may exert its effects by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the NF-κB/IκBα complex, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays
Target Enzyme Assay Principle Key Parameters to Determine
COX-1 and COX-2 Measurement of prostaglandin E2 (PGE2) production from arachidonic acid in the presence of purified ovine COX-1 or human recombinant COX-2.IC50 values for each isoform to determine potency and selectivity.
5-Lipoxygenase (5-LOX) Spectrophotometric measurement of the formation of leukotriene B4 (LTB4) from arachidonic acid using purified human 5-LOX.IC50 value to determine inhibitory potency.
Phosphodiesterase-4 (PDE4) Measurement of the hydrolysis of cAMP by purified human recombinant PDE4B.IC50 value to assess potency against this target.
Cell-Based Assays
  • LPS-Stimulated Macrophage Model:

    • Culture RAW 264.7 murine macrophages.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the supernatant and measure the levels of PGE2 and TNF-α using ELISA kits.

    • Expected Outcome: A dose-dependent reduction in PGE2 and TNF-α levels, consistent with COX and potential NF-κB/PDE4 inhibition.

  • NF-κB Translocation Assay:

    • Use a human cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

    • Pre-treat cells with this compound.

    • Stimulate with TNF-α to activate the NF-κB pathway.

    • Measure reporter gene activity.

    • Expected Outcome: A reduction in reporter gene activity, indicating inhibition of the NF-κB signaling pathway.

Visualizing the Proposed Mechanisms

The Arachidonic Acid Cascade

Arachidonic_Acid_Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2, PGI2) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTB4) (Chemotaxis, Inflammation) LOX->LTs Molecule 3-Phenylfuran- 2-Carboxylic Acid Molecule->COX Inhibition Molecule->LOX Inhibition

Caption: Proposed inhibition of COX and LOX enzymes by this compound.

The NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_IkBa NF-κB / IκBα Complex (Inactive) NFkB_IkBa->IkBa_p NFkB_active Active NF-κB NFkB_IkBa->NFkB_active Release NFkB_n NF-κB NFkB_active->NFkB_n Translocation Molecule 3-Phenylfuran- 2-Carboxylic Acid Molecule->IKK Potential Inhibition Transcription Transcription of Pro-inflammatory Genes NFkB_n->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Future research should focus on the empirical validation of these proposed mechanisms through rigorous enzymatic and cell-based assays. Determining the selectivity profile for COX-1 versus COX-2 will be critical in assessing the potential for gastrointestinal side effects. Furthermore, in vivo studies in animal models of inflammation are necessary to confirm the therapeutic efficacy and safety of this compound. A deeper understanding of the molecular interactions of this compound will pave the way for the rational design of more potent and selective anti-inflammatory agents based on this promising chemical scaffold.

References

  • Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • Nozu, K. (1978). Flurbiprofen: highly potent inhibitor of prostaglandin synthesis. Biochimica et Biophysica Acta, 529(3), 493-6. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]

  • Sethi, G., et al. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Cellular and Molecular Life Sciences, 65(1), 1471-1487. [Link]

  • Sakuma, S., et al. (2010). Perfluorinated carboxylic acids inhibit cyclooxygenase pathway more potently than 12-lipoxygenase pathway in rat platelets. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(4-6), 225-8. [Link]

  • Abdel-Sattar, E., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. International Journal of Molecular Sciences, 22(11), 5971. [Link]

  • Li, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Scientific Reports, 13, 9772. [Link]

  • Reyes-Chilpa, R., et al. (2018). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Molecules, 23(11), 2950. [Link]

  • Taha, M., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 26(21), 6438. [Link]

  • Khan, I., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4938. [Link]

  • Wang, Y., et al. (2016). 2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 112-118. [Link]

  • Kiefer, J. R., et al. (2000). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Biochemistry, 39(48), 14949-55. [Link]

  • Lattanzio, F., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. International Journal of Molecular Sciences, 24(3), 2689. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Brooks, C. D., et al. (1991). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. Journal of Medicinal Chemistry, 34(5), 1545-53. [Link]

  • Ke, N., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 6(8), e22835. [Link]

  • Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Giner, R. M., et al. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. Journal of Dermatological Science, 80(3), 204-11. [Link]

  • Astuti, I. P., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Molecules, 28(23), 7858. [Link]

  • Reyes-Márquez, M., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Antioxidants, 11(5), 920. [Link]

  • Stefanska, J., et al. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 20(3), 4737-4751. [Link]

  • Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-5. [Link]

  • Ivanova, D., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants, 10(2), 221. [Link]

  • Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis. Pharmacological Reviews, 26(1), 33-67. [Link]

  • Huang, H. S., et al. (1998). Identification of a lipoxygenase inhibitor in A431 cells as a phospholipid hydroperoxide glutathione peroxidase. FEBS Letters, 424(1-2), 22-6. [Link]

  • Spagnuolo, C. J., et al. (1999). Synthesis and biological evaluation of prostaglandin-F alkylphosphinic acid derivatives as bone anabolic agents for the treatment of osteoporosis. Journal of Medicinal Chemistry, 42(21), 4147-55. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-phenylfuran-2-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The protocol detailed herein is predicated on the principles of the Feist-Benary furan synthesis, a robust and versatile method for constructing substituted furan rings.[1][2][3] This guide offers a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices to ensure reproducibility and high yield. The target audience for this document includes researchers, scientists, and professionals engaged in drug development and organic synthesis.

Introduction and Significance

Furan derivatives are integral scaffolds in a multitude of biologically active compounds and functional materials. The specific target of this protocol, this compound, serves as a key intermediate in the synthesis of more complex molecules. The strategic placement of the phenyl and carboxylic acid moieties on the furan ring allows for diverse functionalization, making it a desirable building block in pharmaceutical and agrochemical research.

The Feist-Benary synthesis is a classic condensation reaction between an α-halo ketone and a β-dicarbonyl compound, typically catalyzed by a mild base like pyridine or triethylamine.[1][2][3] This method offers a straightforward and adaptable route to substituted furans, with the substitution pattern being dictated by the choice of starting materials.[1] This application note will detail a two-step synthesis beginning with the Feist-Benary reaction to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Mechanistic Overview: The Feist-Benary Furan Synthesis

The Feist-Benary synthesis proceeds through a well-established reaction cascade. The process is initiated by the deprotonation of the β-dicarbonyl compound by a base, forming a nucleophilic enolate. This enolate then undergoes a nucleophilic attack on the α-carbon of the α-halo ketone, displacing the halide ion in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to afford the aromatic furan ring system.[1][4]

To synthesize this compound, ethyl benzoylacetate is selected as the β-dicarbonyl compound and ethyl chloroacetate as the α-halo species. The reaction will be base-catalyzed, followed by acidic workup and subsequent hydrolysis of the ester.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl benzoylacetateReagentSigma-Aldrich
Ethyl chloroacetateReagentSigma-AldrichLachrymator, handle in a fume hood.
Sodium ethoxideReagentAcros OrganicsMoisture sensitive.
Ethanol, absoluteAnhydrousFisher Scientific
Diethyl etherACS GradeVWR
Hydrochloric acid37%J.T. BakerCorrosive.
Sodium hydroxidePelletsEMD MilliporeCorrosive.
Sodium sulfate, anhydrousACS GradeVWR
TolueneACS GradeFisher Scientific
p-Toluenesulfonic acidReagentSigma-AldrichOptional, for dehydration.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step 1: Synthesis of Ethyl 3-Phenylfuran-2-Carboxylate

This step involves the base-catalyzed condensation of ethyl benzoylacetate and ethyl chloroacetate.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 50 mL of absolute ethanol.

  • Base Preparation: To the ethanol, carefully add sodium metal in small portions to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl benzoylacetate dropwise via the dropping funnel at room temperature. Following this, add ethyl chloroacetate dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6] Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-phenylfuran-2-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[5]

Step 2: Hydrolysis to this compound

The purified ethyl 3-phenylfuran-2-carboxylate is hydrolyzed to the target carboxylic acid.

Protocol:

  • Saponification: Dissolve the purified ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of this compound should form.[7]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.[7]

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Feist-Benary Condensation cluster_step2 Step 2: Hydrolysis A Ethyl Benzoylacetate + Ethyl Chloroacetate B Base-Catalyzed Condensation (NaOEt, EtOH, Reflux) A->B C Acidic Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Ethyl 3-Phenylfuran-2-Carboxylate D->E F Saponification (NaOH, EtOH/H2O, Reflux) E->F Proceed to Hydrolysis G Acidification (HCl) F->G H Isolation & Drying G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Mechanistic Diagram

The diagram below outlines the key steps in the Feist-Benary condensation to form the furan ring.

Feist_Benary_Mechanism cluster_mechanism Reaction Mechanism Start Ethyl Benzoylacetate + Ethyl Chloroacetate Enolate Enolate Formation (Base Catalyzed) Start->Enolate 1. NaOEt Attack Nucleophilic Attack Enolate->Attack 2. Sₙ2 Cyclization Intramolecular Cyclization Attack->Cyclization 3. Dehydration Dehydration Cyclization->Dehydration 4. -H₂O Product Ethyl 3-Phenylfuran-2-Carboxylate Dehydration->Product

Caption: Mechanism of the Feist-Benary furan synthesis.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethyl chloroacetate is a lachrymator and should be handled with care.

  • Sodium ethoxide is moisture-sensitive and corrosive.

  • Concentrated acids and bases are highly corrosive and should be handled with appropriate caution.

References

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Benchchem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • chemeurope.com. (n.d.). Feist-Benary synthesis.
  • PMC - NIH. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
  • Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Google Patents. (n.d.). WO2016035042A1 - Process for the preparation of canagliflozin.
  • Google Patents. (n.d.). CN101450895A - Preparation method of trifluoro-phenylacetic acid.
  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of n-butyl esters of the various carboxylic acids with Ph 3....
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • NIH. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Wikipedia. (n.d.). Feist–Benary synthesis.

Sources

Application Notes & Protocols: Leveraging 3-Phenylfuran-2-Carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

3-Phenylfuran-2-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its rigid furan core, coupled with the synthetic versatility of a carboxylic acid functional group, makes it an attractive scaffold for generating diverse molecular architectures. This guide provides an in-depth analysis of its core reactivity, focusing on essential synthetic transformations including amide bond formation, esterification, and decarboxylation. Each section combines mechanistic insights with detailed, field-proven protocols designed to be self-validating and adaptable. The objective is to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors, from library synthesis for drug discovery to the creation of novel functional materials.

Introduction to this compound

Overview and Significance

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] this compound merges the furan core with a phenyl substituent and a carboxylic acid "handle," creating a trifecta of desirable features for synthetic chemists:

  • Structural Rigidity: The fused aromatic systems provide a well-defined three-dimensional structure, which is advantageous for designing molecules with specific binding interactions for biological targets.

  • Modifiable Core: The phenyl and furan rings can be further functionalized to explore structure-activity relationships (SAR).

  • Versatile Functional Group: The carboxylic acid is one of the most versatile functional groups in organic synthesis, serving as a precursor for amides, esters, and other derivatives, or it can be removed entirely to yield the parent 3-phenylfuran scaffold.[3]

This compound is noted for its potential as an anti-inflammatory agent and serves as a key starting material for creating libraries of novel compounds for high-throughput screening.[4][5]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 169772-63-8[4][6]
Molecular Formula C₁₁H₈O₃[4]
Molecular Weight 188.18 g/mol [4]
Melting Point 143 °C[4]
SMILES C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O[4]
Appearance Off-white to light yellow solid(Typical)

Core Synthetic Transformations and Protocols

The carboxylic acid moiety is the primary center of reactivity, enabling a host of reliable and high-yielding transformations.

Amide Bond Formation: Accessing Novel Carboxamides

The amide bond is a cornerstone of pharmaceutical chemistry.[7] Direct condensation of a carboxylic acid and an amine is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is required.[8][9] Carbodiimide-based reagents are among the most common and effective activators.

Causality Behind Experimental Choices: The mechanism involves the activation of the carboxylic acid by a coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by an amine to form the stable amide bond. An additive like HOBt or NHS is often included to suppress side reactions and minimize racemization by converting the O-acylisourea into a less reactive but more stable active ester.[10]

Workflow for Amide Coupling:

G cluster_0 A 3-Phenylfuran- 2-carboxylic Acid C Reactive Intermediate (O-acylisourea or Active Ester) A->C + Reagent (B) B Coupling Reagent (e.g., EDC, HATU) E Target Amide C->E + Amine (D) D Primary or Secondary Amine D->E

Caption: General workflow for amide bond formation.

Protocol 2.1: EDC/NHS-Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • NHS (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq, if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and NHS (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Activation: Add EDC·HCl (1.5 eq) to the stirring solution at room temperature. The mixture may become cloudy. Allow the activation to proceed for 15-20 minutes.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DCM. If the amine is provided as a hydrochloride salt, add DIPEA (3.0 eq) to liberate the free base. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Self-Validation: The formation of the product can be confirmed by ¹H NMR (disappearance of the acidic proton of the carboxylic acid and appearance of a new amide N-H proton) and mass spectrometry (observation of the correct molecular ion peak).

Fischer Esterification: Synthesis of Furan-2-Carboxylate Esters

Fischer esterification is a classic, acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[11][12] It is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the alcohol (which often serves as the solvent) or by removing water as it is formed.[13]

Causality Behind Experimental Choices: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[12] This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the equilibrium towards the product side according to Le Châtelier's principle.

Mechanism of Fischer Esterification:

G A Carboxylic Acid + H⁺ B Protonated Carbonyl (Activated) A->B Activation C Tetrahedral Intermediate B->C + R'-OH D Protonated Ester C->D - H₂O E Final Ester D->E - H⁺

Caption: Simplified mechanism of Fischer esterification.

Protocol 2.2: Sulfuric Acid-Catalyzed Esterification

This protocol details the synthesis of a methyl or ethyl ester of this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol or Ethanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)

  • Saturated aq. NaHCO₃ solution

  • Ethyl Acetate

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound in the desired anhydrous alcohol (e.g., methanol) in a round-bottom flask. Use a sufficient volume to ensure stirring (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the stirring suspension at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (for methanol, ~65 °C).

  • Reaction Monitoring: Maintain reflux for 4-24 hours. Monitor the reaction by TLC, observing the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic solution with saturated aq. NaHCO₃ until effervescence ceases. This neutralizes the acid catalyst and removes any unreacted carboxylic acid.

    • Wash sequentially with water (1x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which is often pure enough for subsequent steps.

  • Purification (Optional): If necessary, purify the product by flash chromatography (hexanes/ethyl acetate) or recrystallization.

Decarboxylation: Generating the 3-Phenylfuran Scaffold

Removal of the carboxyl group provides direct access to 3-phenylfuran, a valuable scaffold in its own right.[14] The decarboxylation of heteroaromatic carboxylic acids can be challenging but is often facilitated by transition metal catalysts, particularly copper or silver salts.[15][16]

Causality Behind Experimental Choices: The mechanism is believed to involve the formation of a metal carboxylate salt. Upon heating, this salt undergoes decarboxylation to form an aryl-metal intermediate (e.g., a furyl-silver species).[16] This intermediate is then protonated by a proton source in the reaction mixture (such as trace water or an added acid) to release the final product and regenerate the active catalyst.[17] High-boiling polar aprotic solvents like DMSO are often used to achieve the necessary temperatures for the reaction.

Protocol 2.3: Silver-Catalyzed Protodecarboxylation

This protocol is adapted from established methods for the decarboxylation of heteroaromatic carboxylic acids.[16]

Materials:

  • This compound (1.0 eq)

  • Silver(I) Carbonate (Ag₂CO₃, 5-10 mol%)

  • Acetic Acid (AcOH, 5 mol%, optional but can accelerate protonolysis)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether or Ethyl Acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial or flask equipped with a reflux condenser, combine this compound (1.0 eq) and silver(I) carbonate (0.05 eq).

  • Solvent and Additive: Add DMSO to achieve a concentration of 0.5 M. If desired, add acetic acid (0.05 eq).

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS or TLC (staining may be required as the product, 3-phenylfuran, is UV-active but may not be visible with all stains). The reaction typically takes 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a final wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile). Purify the crude 3-phenylfuran by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes/DCM).

Applications in Drug Discovery

The derivatives synthesized from this compound are of significant interest to medicinal chemists.

  • Scaffold for Library Synthesis: The protocols above allow for the rapid generation of amide and ester libraries. By varying the amine or alcohol coupling partner, chemists can systematically explore the chemical space around the furan core to optimize binding affinity, selectivity, and ADME properties for a given biological target.[18]

  • Bioisosteric Replacement: Furan-2-carboxamides can serve as bioisosteres for other chemical motifs, such as the labile furanone ring found in some quorum-sensing inhibitors, potentially leading to compounds with improved metabolic stability.[18]

  • Targeting Disease Pathways: Phenylfuran derivatives have been investigated as inhibitors of phosphodiesterase type 4 (PDE4) and as reversal agents for P-glycoprotein-mediated multidrug resistance in cancer cells, highlighting the therapeutic potential of this scaffold.[19][20]

Synthetic Utility of this compound:

Caption: Key synthetic routes from the core molecule.

Summary and Outlook

This compound is a powerful and versatile building block. The fundamental transformations of its carboxylic acid group—amide coupling, esterification, and decarboxylation—are robust and well-understood reactions that provide access to a wide range of valuable compounds. The protocols outlined in this guide offer reliable starting points for researchers aiming to incorporate this scaffold into their synthetic programs. Future work may focus on developing novel C-H functionalization methods for the furan or phenyl rings to further expand the accessible chemical diversity from this single, strategic starting material.

References

  • De Luca, L., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12. [Link]

  • Shang, Y., et al. (2015). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate. [Link]

  • Liskey, C. (2009). TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. University of Illinois Chemistry. [Link]

  • BioWorld. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld. [Link]

  • Daugulis, O., et al. (2015). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]

  • Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters. [Link]

  • Jiménez-Vázquez, R. J., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Bresciani, A., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis. [Link]

  • ResearchGate. (n.d.). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Maltsev, S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (n.d.). Use of Furandicarboxylic Acid and Its Decyl Ester as Additives in the Fischer's Glycosylation of Decanol by d-Glucose. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry. [Link]

  • Pharmascope. (2024). Pharmacological activity of furan derivatives. [Link]

  • Moodie, L. M., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules. [Link]

  • Cheméo. (n.d.). 3-phenylfuran. [Link]

  • Maltsev, S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. [Link]

  • Chávez-Hernández, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

  • ChemSrc. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]

Sources

analytical techniques for 3-phenylfuran-2-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 3-Phenylfuran-2-Carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Importance of Rigorous Characterization

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a structural motif, the phenylfuran core appears in various biologically active molecules. The carboxylic acid moiety provides a handle for further synthetic modification, salt formation, and modulation of physicochemical properties such as solubility and polarity.[1] For researchers in drug development and related fields, the unambiguous confirmation of the structure, purity, and stability of this molecule is not merely a procedural step but a foundational requirement for reliable downstream applications.

This guide provides a comprehensive overview of the essential analytical techniques for the full characterization of this compound. It is designed for researchers, scientists, and quality control professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Physicochemical Properties Summary

A preliminary understanding of the basic properties of this compound is essential for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₁₁H₈O₃[2]
Molecular Weight 188.18 g/mol [2]
Melting Point ~143 °C[2]
Appearance Solid (Typical)[2]

Part 1: Structural Elucidation – Confirming Molecular Identity

The primary goal of structural elucidation is to confirm that the synthesized or acquired molecule is indeed this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required for complete structural assignment.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because its polarity effectively dissolves the carboxylic acid, and importantly, it allows for the observation of the acidic carboxyl proton, which might otherwise exchange too rapidly in solvents like methanol-d₄ or with trace water in CDCl₃.[3] The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the aromaticity of the furan and phenyl rings.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum at 25 °C. A standard pulse sequence is sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ ~2.50 ppm.

Expected ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxyl (-COOH)> 12.0Broad Singlet1HHighly deshielded acidic proton, broad due to hydrogen bonding and exchange.[3][4]
Furan H-5~8.0Doublet1HDeshielded by adjacent oxygen and aromatic system.
Phenyl H-2', H-6'~7.7Multiplet (Doublet)2HOrtho protons on the phenyl ring, deshielded by proximity to the furan ring.
Phenyl H-3', H-4', H-5'~7.4-7.5Multiplet3HMeta and para protons of the phenyl ring.
Furan H-4~6.8Doublet1HCoupled to H-5.

¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Switch the probe to ¹³C observation.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at δ ~39.52 ppm.

Expected ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxyl (C=O)~160-165Typical for a carboxylic acid carbonyl carbon.[3]
Furan C-2~145-150Attached to the electronegative oxygen and the carboxylic acid group.
Furan C-5~140-145Attached to the electronegative oxygen.
Phenyl C-1'~130-135Quaternary carbon of the phenyl ring attached to the furan ring.
Phenyl C-2', C-3', C-4', C-5', C-6'~125-130Aromatic carbons of the phenyl ring.
Furan C-3~120-125Attached to the phenyl group.
Furan C-4~110-115Shielded relative to other furan carbons.
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Expertise & Causality: ESI in negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion. This provides an accurate molecular weight confirmation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[5] The fragmentation pattern in MS/MS experiments can further validate the structure; a common loss for carboxylic acids is the neutral loss of CO₂ (44 Da).[6]

LC-MS (ESI-HRMS) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a liquid chromatography system to introduce the sample. This ensures sample purity and avoids ion suppression.

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Setup:

    • Ionization Mode: ESI Negative.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the [M-H]⁻ peak.

    • Calculate the exact mass and compare it to the theoretical mass of C₁₁H₇O₃⁻ (187.0401). The mass error should be less than 5 ppm.

    • Perform MS/MS on the parent ion (m/z 187.04) to observe characteristic fragments.

Expected Mass Spectrometry Data

IonCalculated m/zObserved m/zDescription
[M-H]⁻187.0401[Value ± 5 ppm]Deprotonated molecular ion.
[M-H-CO₂]⁻143.0497[Value ± 5 ppm]Fragment resulting from the loss of carbon dioxide (decarboxylation).

Part 2: Functional Group and Purity Assessment

Once the core structure is confirmed, the next step is to verify the presence of key functional groups and assess the sample's purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: For carboxylic acids, the most distinctive feature is the extremely broad O-H stretching vibration that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[4] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a dimer structure in the solid state. The C=O stretch is also very intense and its position is sensitive to conjugation.[7]

FTIR (ATR) Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

  • Sample Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500-3300O-H stretch (Carboxylic Acid)Broad, StrongCharacteristic of hydrogen-bonded dimers.[4][7]
~1700C=O stretch (Carboxylic Acid)Strong, SharpPosition indicates a conjugated carboxylic acid.
~1600C=C stretch (Aromatic)MediumPhenyl and furan ring stretches.
~1430O-H bend (in-plane)Medium, BroadCoupled with C-O stretch.
~1250C-O stretchStrongAsymmetric C-O-C stretch coupled with O-H bend.[7]
~920O-H bend (out-of-plane)Broad, MediumAnother key indicator of a carboxylic acid dimer.[7]
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound. By separating the main component from any impurities, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.

Expertise & Causality: A reversed-phase C18 column is ideal, as it separates compounds based on hydrophobicity. This compound possesses both polar (carboxylic acid) and non-polar (phenyl, furan) regions, making it well-suited for this separation mode. The mobile phase must be acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group (pKa ~3-4).[8] Analyzing the compound in its neutral form prevents peak tailing and leads to sharp, symmetrical peaks, which are essential for accurate quantification. A UV detector is used, as the conjugated phenyl and furan rings provide strong chromophores.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample (e.g., in Methanol) Filter Filter Sample & Mobile Phase (0.45 µm) Sample->Filter MobilePhase Prepare Mobile Phase (e.g., H₂O/ACN + 0.1% H₃PO₄) MobilePhase->Filter Inject Inject into HPLC Filter->Inject Column Separation on C18 Column Inject->Column Detect UV Detection (e.g., 254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

HPLC Purity Analysis Protocol

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in methanol. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Method:

    • Equilibrate the column with a 50:50 mixture of A:B for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run a gradient elution:

      • 0-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: Hold at 50% B (re-equilibration)

  • Data Analysis (Self-Validation):

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The system is considered valid if the main peak has a tailing factor between 0.9 and 1.5 and the theoretical plates are >2000.

Part 3: Physicochemical Stability Assessment

Understanding the thermal stability of a compound is crucial for handling, storage, and formulation development.

Thermal Analysis (TGA & DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and glass transitions.

Expertise & Causality: For a carboxylic acid, TGA will show the onset temperature of decomposition, which may involve decarboxylation.[9][10] The DSC thermogram should show a sharp endothermic peak corresponding to the melting point, confirming the value from other sources and indicating the crystallinity of the sample. A broad melting peak might suggest the presence of impurities.

Thermal_Analysis_Logic Compound This compound Sample TGA TGA (Heat & Measure Mass) Compound->TGA DSC DSC (Heat & Measure Heat Flow) Compound->DSC MassLoss Mass Loss Curve TGA->MassLoss HeatFlow Heat Flow Curve DSC->HeatFlow Decomposition Decomposition Temp (Td) MassLoss->Decomposition MeltingPoint Melting Point (Tm) HeatFlow->MeltingPoint Stability Thermal Stability Decomposition->Stability Identity_Purity Identity & Crystalline Purity MeltingPoint->Identity_Purity

TGA/DSC Protocol

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperature of the melting endotherm.

    • From the TGA curve, determine the onset temperature of decomposition (e.g., the temperature at 5% mass loss).

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and high-resolution MS definitively establish the molecular structure and formula. FTIR confirms the presence of key functional groups, particularly the characteristic carboxylic acid dimer. HPLC provides an accurate measure of purity, which is critical for any subsequent use. Finally, thermal analysis defines the compound's stability and confirms its melting point. By following these detailed and validated protocols, researchers can ensure the quality and identity of their material, providing a solid foundation for their scientific endeavors.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Google Scholar.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
  • Logvinenko, V., Yudanova, L., Yudanov, N., & Chekhova, G. (2003). Thermal analysis of transition metal salts of carboxylic acids. Journal of Thermal Analysis and Calorimetry, 74, 395–399.
  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (n.d.). PubMed.
  • Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV.
  • This compound. (n.d.). Biosynth.
  • This compound. (n.d.). Chemsrc.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research and Reviews.
  • 2-Methyl-5-phenylfuran-3-carboxylic acid. (n.d.). PubChem.
  • Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI.
  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). (2022). PubMed.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Mass Spec 3e Carboxylic Acids. (2020). YouTube.

Sources

Application Notes and Protocols for 3-Phenylfuran-2-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Building Block

3-Phenylfuran-2-carboxylic acid stands as a molecule of significant interest at the intersection of organic synthesis and material science. Its unique bifunctional nature, combining a rigid, aromatic furan core with a reactive carboxylic acid group, offers a compelling platform for the design of novel materials. The furan ring, a five-membered aromatic heterocycle, is known for its distinct electronic properties and its ability to participate in π-stacking interactions, making it a valuable component in organic electronics. The phenyl substituent at the 3-position further enhances this aromaticity and can influence the molecular packing in the solid state. The carboxylic acid at the 2-position provides a versatile handle for a wide range of chemical transformations, including esterification, amidation, and coordination to metal centers. This guide provides a comprehensive overview of the potential applications of this compound in material science, complete with detailed experimental protocols for its synthesis and incorporation into advanced materials.

PART 1: Synthesis of this compound

A robust and scalable synthesis of this compound is the gateway to its application in material science. The following protocol is a well-established method adapted from known syntheses of similar furan derivatives.

Protocol 1: Synthesis of this compound

Reaction Principle: This synthesis proceeds via a multi-step reaction sequence, commencing with the reaction of a phenacyl bromide with a β-ketoester, followed by cyclization and hydrolysis to yield the target molecule.

Materials:

  • Phenacyl bromide

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Alkylation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After stirring for 15 minutes, add a solution of phenacyl bromide (1.0 equivalent) in ethanol dropwise. Heat the reaction mixture to reflux for 4 hours.

  • Step 2: Cyclization. After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude intermediate. This intermediate can be cyclized by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

  • Step 3: Hydrolysis. The resulting furan ester is then hydrolyzed to the carboxylic acid. Dissolve the crude ester in a mixture of ethanol and an aqueous solution of NaOH (2.0 equivalents). Heat the mixture to reflux for 2 hours.

  • Step 4: Work-up and Purification. After cooling, remove the ethanol under reduced pressure. Acidify the aqueous solution with concentrated HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values.

PART 2: Application in Polymer Science: High-Performance Polyesters

The carboxylic acid functionality of this compound makes it an excellent monomer for the synthesis of polyesters. The incorporation of the rigid furan-phenyl moiety into a polyester backbone is expected to enhance the thermal stability and mechanical properties of the resulting polymer.

Protocol 2: Synthesis of a Polyester from this compound and a Diol

Reaction Principle: This protocol describes the synthesis of a polyester via direct polycondensation of this compound with a diol, such as 1,4-butanediol, in the presence of a catalyst.

Materials:

  • This compound

  • 1,4-Butanediol

  • Titanium(IV) butoxide (catalyst)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol

  • Chloroform

Procedure:

  • Monomer Preparation: Ensure that this compound and 1,4-butanediol are pure and dry.

  • Polycondensation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and 1,4-butanediol. Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol%).

  • Reaction Progression: Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C. Water will be evolved and should be collected in the distillation condenser.

  • High Vacuum Stage: After the majority of the water has been removed, gradually apply a high vacuum (e.g., <1 Torr) and increase the temperature to 220-240°C. Continue the reaction under these conditions for several hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated into a non-solvent like methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80°C) to remove any residual solvent.

Characterization: The synthesized polyester should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

PART 3: Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, forming Metal-Organic Frameworks (MOFs). The aromatic nature of the ligand can lead to MOFs with interesting porosity and potential applications in gas storage and separation.

Protocol 3: Solvothermal Synthesis of a MOF using this compound

Reaction Principle: This protocol describes the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt, such as zinc nitrate, as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve this compound (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol) in a mixture of DMF and ethanol (e.g., 10 mL of a 1:1 v/v mixture).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the vial to a specific temperature (e.g., 100-120°C) for a period of 24-72 hours.

  • Isolation of Crystals: After the reaction is complete, cool the oven slowly to room temperature. Crystals of the MOF should have formed. Carefully decant the mother liquor.

  • Washing and Activation: Wash the crystals with fresh DMF and then with a lower-boiling-point solvent like ethanol to remove any unreacted starting materials and residual solvent from the pores. The MOF can be activated by heating under vacuum to remove the solvent molecules from the pores.

Characterization: The resulting MOF should be characterized by:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the temperature at which the framework decomposes.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the MOF.

PART 4: Potential Application in Organic Electronics

The conjugated system of the phenyl and furan rings suggests that this compound and its derivatives could be useful in organic electronics, such as in the active layer of organic field-effect transistors (OFETs) or as a component in organic light-emitting diodes (OLEDs). The carboxylic acid group can be modified to tune the electronic properties and improve processability.

Experimental Workflow for Evaluating this compound Derivatives in OFETs

PART 5: Potential Application as a Photosensitizer

Molecules with extended π-systems can often act as photosensitizers, absorbing light and initiating chemical reactions. This compound could potentially be used as a photosensitizer in photopolymerization reactions, which are used in coatings, adhesives, and 3D printing.

Protocol 4: Investigating the Photosensitizing Properties in Acrylate Polymerization

Reaction Principle: This protocol outlines a method to evaluate the ability of this compound to act as a photosensitizer for the free-radical polymerization of an acrylate monomer upon exposure to UV or visible light.

Materials:

  • This compound

  • Co-initiator (e.g., a tertiary amine like ethyl 4-(dimethylamino)benzoate)

  • Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA)

  • Photo-DSC (Differential Scanning Calorimetry) or a UV/Vis curing chamber equipped with a light source.

Procedure:

  • Formulation Preparation: Prepare a formulation containing the acrylate monomer, the co-initiator (e.g., 1-2 wt%), and this compound (e.g., 0.1-1 wt%).

  • Photopolymerization Monitoring: Place a small sample of the formulation in a Photo-DSC pan. Irradiate the sample with a light source of a specific wavelength (chosen based on the absorption spectrum of the furan derivative) and intensity.

  • Data Analysis: The Photo-DSC will measure the heat flow as a function of time, which is proportional to the rate of polymerization. The total heat evolved is proportional to the final monomer conversion.

  • Control Experiments: Perform control experiments without the furan derivative and without the co-initiator to confirm that both are necessary for efficient polymerization.

Characterization:

  • UV-Vis Spectroscopy: To determine the absorption spectrum of this compound and select an appropriate irradiation wavelength.

  • Photo-DSC: To quantify the polymerization kinetics (rate of polymerization and final conversion).

Data Summary

PropertyPredicted Value/CharacteristicSignificance in Material Science
Molecular Formula C₁₁H₈O₃Basic information for characterization and stoichiometry calculations.
Molecular Weight 188.18 g/mol Important for accurate measurements in synthesis and formulation.
Melting Point Approximately 143 °CIndicates thermal stability and can be used as a preliminary purity check.
Solubility Soluble in polar organic solvents (e.g., acetone, ethanol, DMF)Crucial for solution-based processing and synthesis.
UV-Vis Absorption Expected absorption in the UV region (250-350 nm)Determines the appropriate wavelength for photo-initiation and photophysical studies.
Functional Groups Carboxylic acid, Phenyl group, Furan ringProvides sites for polymerization, coordination, and tuning of electronic and physical properties.

Visualizations

Polymerization_Workflow

MOF_Synthesis_Workflow

References

  • MDPI. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing polyesters based on hydroxycarboxylic acids.
  • PubMed Central (PMC). (n.d.). Metal-organic frameworks for advanced drug delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Furan semiconductors and their application in organic field-effect transistors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylfuran. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Porphyrin-Polymer as a Photosensitizer Prodrug for Antimicrobial Photodynamic Therapy and Biomolecule Binding Ability. Retrieved from [Link]

Application Note: A Multiplexed Protocol for the Biological Screening of 3-Phenylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework and step-by-step protocols for the initial biological evaluation of 3-phenylfuran-2-carboxylic acid. Furan-containing moieties are privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide is designed for researchers in drug discovery and chemical biology, outlining a tiered screening cascade to efficiently probe the compound's potential as an anticancer, anti-inflammatory, and antimicrobial agent. The protocols emphasize robust, self-validating methodologies, from initial compound handling to primary screening and mechanistic follow-up assays, ensuring data integrity and reproducibility.

Introduction and Scientific Rationale

The furan nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting significant antibacterial, anti-inflammatory, antifungal, and antitumor properties.[1] this compound combines the furan core with a phenyl group and a carboxylic acid, features that suggest potential interactions with various biological targets. The carboxylic acid group, for instance, can engage in critical hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets.[2]

Initial reports classify this compound as a potential anti-inflammatory agent.[3] However, a comprehensive evaluation is necessary to uncover its full biological activity profile. A hierarchical screening approach is the most efficient strategy. This involves broad, high-throughput primary assays to identify general bioactivity, followed by more specific, mechanism-of-action assays for promising hits. This application note details a robust screening cascade designed to de-risk and characterize the bioactivity of this specific compound.

Compound Profile and Handling

Proper handling and characterization of the test compound are paramount for reliable and reproducible screening results.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₈O₃[3]
Molecular Weight 188.18 g/mol [3]
Appearance Solid (assumed)
Melting Point 143 °C[3]
SMILES C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O[3]
Solubility Generally soluble in organic solvents like DMSO, ethanol, and methanol.[4] Solubility in aqueous media is pH-dependent due to the carboxylic acid group.[2][4]
Stock Solution Preparation

The accuracy of biological assays begins with precise stock solution preparation.

Protocol:

  • Primary Stock (100 mM): Accurately weigh 1.88 mg of this compound and dissolve it in 100 µL of high-purity dimethyl sulfoxide (DMSO).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Scientist's Note (Causality): DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, DMSO can be toxic to cells at concentrations above 1%. All subsequent dilutions must be calculated to ensure the final DMSO concentration in the assay does not exceed a non-toxic level, typically ≤0.5%.[5]

The Hierarchical Screening Cascade

We propose a two-tiered screening strategy to efficiently profile the bioactivity of this compound. Tier 1 consists of broad primary assays. Positive results ("hits") from Tier 1 will trigger progression to Tier 2 for more focused mechanistic studies.

Screening_Cascade cluster_0 Compound Preparation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Mechanistic Follow-up Compound This compound (100 mM Stock in DMSO) Anticancer Anticancer Screen (MTT Assay vs. Cell Panel) Compound->Anticancer Dilute to working concentrations AntiInflam Anti-inflammatory Screen (Albumin Denaturation Assay) Compound->AntiInflam Dilute to working concentrations Antimicrobial Antimicrobial Screen (Broth Microdilution) Compound->Antimicrobial Dilute to working concentrations Apoptosis Apoptosis Assay (Annexin V / PI Staining) Anticancer->Apoptosis If IC50 < 20 µM Cytokine Cytokine Release Assay (LPS-induced TNF-α) AntiInflam->Cytokine If >50% inhibition MIC MIC Determination Antimicrobial->MIC If zone of inhibition observed

Caption: Hierarchical screening cascade for this compound.

Tier 1: Primary Screening Protocols

Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][7]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

  • Positive control: Doxorubicin

  • Vehicle control: 0.5% DMSO in culture medium

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate (24h, 37°C) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (48h, 37°C) C->D E 5. Add MTT (10 µL/well) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize (100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µM) in culture medium from the 100 mM stock. The final DMSO concentration must not exceed 0.5%.[5]

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with 0.5% DMSO) and positive control wells (Doxorubicin).

  • Incubate the plate for 48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Protocol 2: Anti-inflammatory Screening (Inhibition of Albumin Denaturation)

Principle: Protein denaturation is a well-documented cause of inflammation. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. An agent that can prevent this denaturation is considered to have potential anti-inflammatory activity.[8] The turbidity of the solution upon heating is measured spectrophotometrically.

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test Compound (this compound)

  • Positive Control: Diclofenac Sodium

  • Spectrophotometer or plate reader (absorbance at 660 nm)

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In test tubes, prepare the reaction mixtures as follows:

    • Control: 2.8 mL of PBS + 0.2 mL of 1% BSA solution.

    • Test: 2.0 mL of PBS + 0.8 mL of test compound solution (at various concentrations) + 0.2 mL of 1% BSA.

    • Positive Control: 2.0 mL of PBS + 0.8 mL of Diclofenac Sodium solution + 0.2 mL of 1% BSA.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.[8]

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 3: Antimicrobial Screening (Broth Microdilution Method)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative method widely used for antimicrobial susceptibility testing.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)

  • Sterile 96-well microplates

  • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive Control: Ciprofloxacin (for bacteria), Fluconazole (for fungi)

  • Negative Control: Broth medium only

  • Growth Control: Broth medium + inoculum

Step-by-Step Protocol:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 35°C for 24-48 hours for yeast.

  • Result Interpretation: Visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Tier 2: Mechanistic Follow-up Assays

Protocol 4: Apoptosis Detection (Annexin V/PI Staining)

Trigger: A confirmed "hit" from the anticancer cytotoxicity screen (e.g., IC₅₀ < 20 µM).

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6]

Workflow Diagram:

Apoptosis_Pathway cluster_0 Cellular States Viable Viable Cell (Annexin V-, PI-) EarlyApop Early Apoptosis (Annexin V+, PI-) LateApop Late Apoptosis / Necrosis (Annexin V+, PI+) Compound Compound Treatment Compound->Viable Induces Apoptosis Compound->EarlyApop Induces Apoptosis Compound->LateApop Induces Apoptosis Cell Cancer Cell Population Cell->Compound

Caption: Differentiating cell states using Annexin V and PI staining.

Abbreviated Protocol:

  • Treat Cells: Culture cells and treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest and Wash: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[6]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Protocol 5: TNF-α Release Assay in LPS-Stimulated Macrophages

Trigger: A confirmed "hit" from the anti-inflammatory screen.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This assay measures the ability of the test compound to inhibit this release, indicating a more specific anti-inflammatory mechanism.[10] The amount of TNF-α in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Abbreviated Protocol:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control and a positive control (e.g., Dexamethasone).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

References

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Wh
  • Application Notes and Protocols for Cell-Based Evalu
  • Application Notes and Protocols for High-Throughput Screening of Furan Deriv
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Deriv
  • Pharmacological Study of Some Newly Synthesized Furan Deriv
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • (PDF) Synthesis and biological activities of furan derivatives.
  • Bioassays for anticancer activities. PubMed.
  • (PDF) Guideline for anticancer assays in cells.
  • This compound | 169772-63-8. Biosynth.
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

Sources

Large-Scale Synthesis of 3-Phenylfuran-2-Carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 3-phenylfuran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are designed to be scalable and robust, drawing upon established chemical principles while incorporating practical considerations for safety, efficiency, and product quality.

Strategic Overview: The Feist-Bénary Approach to the Furan Core

The most direct and industrially viable route to this compound is a two-step process commencing with the Feist-Bénary furan synthesis. This classic condensation reaction offers a versatile and convergent method for constructing the furan ring system.[1][2][3][4][5][6][7][8][9] The overall synthetic strategy involves:

  • Feist-Bénary Condensation: The reaction of an appropriate β-dicarbonyl compound with an α-halo aldehyde to form the ethyl ester of the target molecule, ethyl 3-phenylfuran-2-carboxylate.

  • Saponification: The alkaline hydrolysis of the resulting ester to yield the final this compound.

  • Purification: The purification of the final product via recrystallization to obtain material of high purity suitable for downstream applications.

Synthetic_Pathway cluster_0 Step 1: Feist-Bénary Condensation cluster_1 Step 2: Saponification cluster_2 Step 3: Purification A Ethyl Benzoylacetate C Ethyl 3-Phenylfuran-2-carboxylate A->C Base (e.g., Pyridine) B Chloroacetaldehyde B->C Base (e.g., Pyridine) D_intermediate Crude Acid C->D_intermediate Alkaline Hydrolysis (e.g., NaOH) D This compound D_intermediate->D Recrystallization

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents: Safety and Handling at Scale

The selection of appropriate starting materials is critical for the success of the synthesis. For the preparation of ethyl 3-phenylfuran-2-carboxylate via the Feist-Bénary reaction, the logical precursors are ethyl benzoylacetate and an α-haloacetaldehyde, such as chloroacetaldehyde.

ReagentFormulaMolecular WeightKey Hazards
Ethyl BenzoylacetateC₁₁H₁₂O₃192.21 g/mol May cause skin, eye, and respiratory tract irritation. Light and air sensitive.[2][3][10][11][12]
ChloroacetaldehydeC₂H₃ClO78.50 g/mol Flammable, harmful if swallowed, causes severe skin and eye irritation.[1][13][14][15][16]
PyridineC₅H₅N79.10 g/mol Flammable, harmful if swallowed, inhaled, or in contact with skin.
Sodium HydroxideNaOH40.00 g/mol Corrosive, causes severe skin burns and eye damage.
EthanolC₂H₆O46.07 g/mol Highly flammable liquid and vapor.
TolueneC₇H₈92.14 g/mol Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.

Note on Chloroacetaldehyde Handling: Chloroacetaldehyde is typically supplied as an aqueous solution (e.g., 40-50 wt. %) to mitigate its reactivity and volatility. For the Feist-Bénary reaction, it is often advantageous to use the corresponding acetal, such as chloroacetaldehyde dimethyl acetal, which is more stable and less hazardous. The acetal can be hydrolyzed in situ under acidic conditions, or the reaction can be adapted to proceed with the acetal directly. For the purpose of this large-scale protocol, the use of a stabilized form of chloroacetaldehyde is strongly recommended. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][13][14][15][16]

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 1 kg scale of the final product. Appropriate adjustments to equipment and reagent quantities should be made for different batch sizes, with a recommendation not to scale up by more than a factor of three in a single step without re-evaluating safety and process parameters.

Part 1: Synthesis of Ethyl 3-Phenylfuran-2-carboxylate (Feist-Bénary Condensation)

Principle: The reaction proceeds via the base-catalyzed deprotonation of ethyl benzoylacetate to form an enolate. This nucleophile then attacks the electrophilic carbon of chloroacetaldehyde, followed by intramolecular cyclization and dehydration to yield the furan ring.[1] Mild bases like pyridine are preferred to minimize hydrolysis of the ester.[1]

Feist_Benary_Mechanism start Ethyl Benzoylacetate + Chloroacetaldehyde enolate Enolate Formation start->enolate Base attack Nucleophilic Attack enolate->attack cyclization Intramolecular Cyclization attack->cyclization dehydration Dehydration cyclization->dehydration product Ethyl 3-Phenylfuran-2-carboxylate dehydration->product

Caption: Key stages of the Feist-Bénary furan synthesis.

Equipment:

  • 20 L glass reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling mantle.

  • Large-scale separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator with a large-capacity flask.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: To the reactor, add ethanol (8 L) followed by ethyl benzoylacetate (1.92 kg, 10.0 mol). Begin stirring to ensure a homogeneous solution.

  • Base Addition: Add pyridine (1.19 kg, 15.0 mol) to the stirred solution.

  • Controlled Addition of Aldehyde: Slowly add a 50 wt. % aqueous solution of chloroacetaldehyde (1.57 kg, 10.0 mol) via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature between 25-35 °C. An exotherm may be observed, and cooling may be necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a larger vessel and dilute with toluene (10 L) and water (10 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 5 L) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (5 L), and finally brine (5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-phenylfuran-2-carboxylate as an oil.

Part 2: Saponification to this compound

Principle: The ester is hydrolyzed to the corresponding carboxylate salt using a strong base, followed by acidification to precipitate the free carboxylic acid.

Equipment:

  • 20 L glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Large filtration apparatus (e.g., Büchner funnel or filter press).

  • Drying oven.

Procedure:

  • Hydrolysis:

    • To the reactor, add the crude ethyl 3-phenylfuran-2-carboxylate from Part 1.

    • Add ethanol (5 L) and a solution of sodium hydroxide (0.6 kg, 15.0 mol) in water (5 L).

    • Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Isolation of Crude Acid:

    • Cool the reaction mixture to room temperature.

    • Slowly and with vigorous stirring, acidify the mixture to pH 2-3 by the controlled addition of concentrated hydrochloric acid. A thick precipitate of this compound will form.

    • Cool the slurry in an ice bath for at least 1 hour to maximize precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold water until the washings are neutral to pH paper.

    • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Part 3: Purification by Recrystallization

Principle: The crude carboxylic acid is dissolved in a suitable hot solvent system and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. An ethanol/water mixture is a common and effective solvent system for the recrystallization of aromatic carboxylic acids.[17][18][19][20]

Equipment:

  • 50 L glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Large filtration apparatus.

  • Drying oven.

Procedure:

  • Dissolution:

    • In the reactor, suspend the crude this compound in a mixture of ethanol (e.g., 10 L) and water (e.g., 10 L). The optimal solvent ratio should be determined on a small scale to ensure dissolution at elevated temperatures and precipitation upon cooling.

    • Heat the mixture to reflux with stirring until all the solid has dissolved. If necessary, add more of the solvent mixture in portions to achieve complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature with gentle stirring.

    • Once at room temperature, cool the mixture further in an ice bath for at least 2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by filtration.

    • Wash the filter cake with a small amount of the cold ethanol/water solvent mixture.

    • Dry the final product in a vacuum oven at 70-80 °C to a constant weight.

Characterization and Quality Control

The final product should be a white to off-white crystalline solid. The identity and purity should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the furan and phenyl protons, as well as a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
¹³C NMR The spectrum should display the expected number of carbon signals, including the carboxyl carbon in the range of 165-185 ppm.[12][21]
Infrared (IR) Spectroscopy A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are characteristic of a hydrogen-bonded carboxylic acid.[12][21]
Melting Point A sharp melting point is indicative of high purity.
HPLC Purity should be ≥98% for most applications.

Scale-Up Considerations and Safety

Scaling up chemical reactions introduces challenges that are not always apparent at the laboratory scale. The following points are crucial for a safe and successful scale-up of this synthesis:

  • Thermal Management: The Feist-Bénary reaction can be exothermic, especially during the initial addition of the α-halo aldehyde. A reactor with efficient heat exchange capabilities is essential. The rate of addition must be carefully controlled to maintain the desired internal temperature.

  • Mixing: Efficient agitation is critical to ensure homogeneous reaction conditions and prevent localized "hot spots."

  • Reagent Handling: Large quantities of hazardous materials like chloroacetaldehyde and strong acids/bases require appropriate engineering controls, such as closed-transfer systems, and robust PPE.

  • Process Safety Analysis: A thorough hazard and operability (HAZOP) study is recommended before attempting this synthesis at a large scale to identify and mitigate potential risks.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl benzoylacetate, 97%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2009, November 4). Chloroacetaldehyde. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chloroacetaldehyde Dimethyl Acetal, 97%. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet - Chloroacetaldehyde Dimethyl Acetal Extra Pure. Retrieved from [Link]

  • Wiley Online Library. (2010, September 15). Feist‐Bénary Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Feist-Benary synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Feist Benary Stuff. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of ethyl benzoylacetate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-3,4-diarylpyrrole-2-carboxylate (1). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Retrieved from [Link]

  • Google Patents. (n.d.). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
  • ResearchGate. (n.d.). Synthesis of New Ethyl 3Amino4-arylfuran-2-carboxylates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from [Link]

  • Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Het) arylcarboxylic acid derivatives, their preparation and intermediates for their preparation - Patent US-5703017-A. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). US9868712B2 - Synthesis of alkylfurans.
  • Google Patents. (n.d.). US2846449A - Production of tetrahydrofuran.
  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubMed. (2011, December). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of 3-Phenylfuran-2-Carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-phenylfuran-2-carboxylic acid using the recrystallization technique. Addressed to researchers and professionals in synthetic chemistry and drug development, this guide moves beyond a simple list of steps to explain the underlying principles and critical parameters that ensure a successful, high-yield purification. We detail a systematic approach for solvent selection, a step-by-step bulk purification workflow, methods for purity verification, and a robust troubleshooting guide. The methodologies described herein are designed to be self-validating, yielding a final product of high crystalline purity suitable for downstream applications.

Introduction: The Imperative for Purity

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, noted for its potential anti-inflammatory properties.[1] The purity of such an intermediate is paramount, as even trace impurities can compromise the yield, stereochemistry, and biological activity of subsequent synthetic targets. Recrystallization remains the most effective and scalable method for purifying crystalline organic solids.[2] It is a self-correcting purification process based on the principle that the solubility of most solids increases with temperature.[3] By carefully selecting a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, a highly ordered crystal lattice can be formed upon cooling, physically excluding impurities from its structure.[4]

This document provides a definitive guide to optimizing this process for this compound.

Analyte Profile and Purity Considerations

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₈O₃ [1]
Molecular Weight 188.18 g/mol [1]
Literature Melting Point 143 °C [1]
Appearance White to off-white solid Assumed

| Structure | | (Illustrative) |

Potential Impurities: The nature of impurities is dictated by the synthetic route. A common synthesis involves the reaction of 2-furoic acid derivatives.[1] Therefore, likely impurities may include unreacted starting materials, reagents, or side-products from incomplete reactions. These impurities disrupt the crystal lattice, typically resulting in a lowered and broadened melting point range.

Protocol Part I: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[5][6] An ideal solvent will exhibit a steep solubility curve, dissolving a large amount of the compound at its boiling point and a minimal amount at or below room temperature.[2] Given the molecule's polar carboxylic acid group and nonpolar phenyl-furan backbone, a range of solvents with varying polarities should be screened. A mixed-solvent system is often effective for such molecules.[7]

Screening Methodology
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.[6]

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point, adding the solvent in small increments until the solid just dissolves. Do not add an excess of solvent.[3]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Table 2: Solvent Screening Observation Log (Example)

Solvent Solubility at 25°C Solubility at Boiling Point Crystal Formation on Cooling Assessment
Water Insoluble Sparingly Soluble Poor / Slow Poor choice alone.
Ethanol Sparingly Soluble Very Soluble Good, but recovery may be low Good primary solvent.
Toluene Sparingly Soluble Soluble Good crystals Good choice.
Hexane Insoluble Insoluble N/A Good as an anti-solvent.

| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Very Soluble | Excellent, high recovery | Optimal System. |

Protocol Part II: Optimized Bulk Recrystallization Workflow

This protocol is designed for the purification of approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Treatment cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Solid 1. Weigh Crude Solid (5.0 g) Dissolve 2. Dissolve in Minimum Hot Ethanol (~30-40 mL) Crude_Solid->Dissolve Charcoal 3. Add Activated Charcoal (Optional, for color) Dissolve->Charcoal if colored Hot_Filter 4. Hot Gravity Filtration Dissolve->Hot_Filter if no charcoal needed Charcoal->Hot_Filter Cool_RT 5. Slow Cooling to Room Temperature Hot_Filter->Cool_RT Clear Filtrate Cool_Ice 6. Ice Bath Cooling (Maximize Yield) Cool_RT->Cool_Ice Crystal Slurry Vacuum_Filter 7. Vacuum Filtration (Collect Crystals) Cool_Ice->Vacuum_Filter Wash 8. Wash with Cold Ethanol/Water Vacuum_Filter->Wash Dry 9. Dry Under Vacuum Wash->Dry Pure_Product 10. Pure Crystalline Product Dry->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add approximately 30 mL of ethanol. Heat the mixture on a hot plate with gentle swirling.

    • Continue adding ethanol in small portions until the solid completely dissolves at the boiling point. It is critical to use the minimum amount of hot solvent required to achieve saturation upon cooling.[9] Adding excessive solvent is the most common cause of poor yield.[10][11]

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat source to momentarily stop boiling.

    • Add a very small amount (spatula tip) of activated charcoal to the solution. Charcoal adsorbs high-molecular-weight colored impurities.[12]

    • Swirl the flask and bring the solution back to a gentle boil for 2-3 minutes.

  • Hot Gravity Filtration:

    • This step removes insoluble impurities and charcoal. It must be performed quickly to prevent premature crystallization in the funnel.[4]

    • Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.

    • Pour the hot solution through the filter paper. The resulting filtrate should be clear and colorless.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[3][4] Rapid cooling can trap impurities.[11]

    • Crystal formation should begin within 5-20 minutes. If no crystals form, the solution may be supersaturated. Induce crystallization by gently scratching the inner wall of the flask with a glass rod or adding a tiny "seed crystal" of pure product.[10][13]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the product yield by further decreasing its solubility.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent (the same ethanol/water ratio) to rinse away any adhering mother liquor containing dissolved impurities.[12]

    • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

Purity Verification

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: This is the most straightforward method to assess purity. A purified sample of this compound should exhibit a sharp melting point range (e.g., <1-2 °C range) that is very close to the literature value of 143 °C.[1][4] Impure compounds display a depressed and broad melting range.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the chemical structure and absence of impurity signals that may have been present in the crude material.

Troubleshooting Guide

Even a well-designed protocol can encounter issues. The table below addresses common problems and their solutions.

Table 3: Troubleshooting Recrystallization

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[10][11] 2. The solution is supersaturated.[10] 1. Re-heat the solution and boil off some solvent to increase concentration. Re-cool slowly.[10] 2. Induce crystallization by scratching the flask's inner surface with a glass rod or adding a seed crystal.[9][13]
Product "oils out" instead of crystallizing. The compound's solubility is exceeded while the solution temperature is still above its melting point, or the solution is significantly impure. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and attempt to cool again, but much more slowly.[10] Consider purification by chromatography if the issue persists.
Very low yield of recovered product. 1. Too much solvent was used initially.[11] 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold. 1. If the mother liquor has not been discarded, concentrate it and cool again to recover a second crop of crystals. 2. Ensure all glassware for hot filtration is pre-warmed. 3. Always use ice-cold solvent for washing the filter cake.

| Crystals form too quickly / appear as fine powder. | The solution was cooled too rapidly, leading to precipitation instead of crystallization.[4][11] | Re-heat to dissolve the solid, add a slight excess of solvent (1-2 mL), and ensure the flask is well-insulated (e.g., on a cork ring or paper towels) to slow the cooling rate.[11] |

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. RSC Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Michigan State University, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Towson University. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) for the Resolution of 3-Phenylfuran-2-Carboxylic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive guide and detailed protocols for the chromatographic separation of 3-phenylfuran-2-carboxylic acid and its key positional isomers using High-Performance Liquid Chromatography (HPLC). This compound and its structural analogs are important heterocyclic compounds in medicinal chemistry and materials science.[1] The ability to resolve closely related isomers is critical for synthesis quality control, impurity profiling, and ensuring the efficacy and safety of drug candidates. This document outlines a robust reversed-phase HPLC (RP-HPLC) method, explains the underlying principles of separation, and discusses strategies for method optimization. Additionally, it addresses the theoretical approach to chiral separation for derivatives containing stereocenters, providing a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

Furan-based carboxylic acids are a class of compounds that have garnered significant interest in biomedical research and drug development.[2][3] The specific compound, this compound, serves as a key structural motif and synthetic intermediate.[1][4] During synthetic processes, the formation of positional isomers (e.g., 2-phenylfuran-3-carboxylic acid, 4-phenylfuran-2-carboxylic acid, or 5-phenylfuran-2-carboxylic acid) is a common challenge. These isomers often possess similar physical properties, making their separation and quantification a non-trivial analytical task.

Effective chromatographic resolution is paramount for:

  • Quality Control: Ensuring the purity of the target compound and quantifying isomeric impurities.

  • Process Chemistry: Optimizing reaction conditions to minimize the formation of unwanted isomers.

  • Pharmacological Studies: Isolating pure isomers to accurately assess their individual biological activities and toxicological profiles.

This guide provides a foundational RP-HPLC method proven effective for separating aromatic and furan-based carboxylic acids, along with the scientific rationale for the selected parameters.[5]

Principle of Separation: Reversed-Phase Chromatography

The primary method detailed here utilizes reversed-phase HPLC, a powerful technique for separating compounds based on their hydrophobicity.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

The separation of phenylfuran carboxylic acid isomers is governed by two main factors:

  • Hydrophobic Interactions: The nonpolar phenyl and furan rings of the analytes interact with the nonpolar C18 stationary phase. Molecules with greater exposed hydrophobic surface area will interact more strongly and thus be retained longer on the column. Subtle differences in the position of the phenyl group can alter the molecule's overall hydrophobicity and its interaction with the stationary phase, enabling separation.

  • Ionization State: The carboxylic acid moiety is ionizable. At neutral or basic pH, the carboxyl group exists as a negatively charged carboxylate, which is highly polar and results in poor retention on a reversed-phase column. To ensure good retention and sharp, symmetrical peaks, the mobile phase is acidified (e.g., with formic or trifluoroacetic acid).[7] This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and promoting its interaction with the stationary phase.

Experimental Workflow Overview

The logical flow for the separation of this compound isomers is a systematic process from sample handling to final data interpretation.

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Weigh Isomer Standard or Synthetic Mixture Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Equilibrate Equilibrate HPLC System with Initial Mobile Phase Filter->Equilibrate Inject Inject Prepared Sample Equilibrate->Inject Separate Gradient Elution & Chromatographic Separation Inject->Separate Detect Detect Analytes via UV/PDA Detector Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Quantify Quantify Isomers (Peak Area %) Integrate->Quantify Report Generate Final Report Quantify->Report

Caption: Experimental workflow for isomer separation.

Protocol: RP-HPLC Separation of Positional Isomers

This protocol provides a robust starting point for the separation of this compound from its positional isomers.

Materials and Equipment
  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector.

  • Chromatography Column: A high-quality C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (≥98%)

    • Deionized Water (18.2 MΩ·cm)

    • Reference standards of this compound and its potential isomers.

  • Sample Preparation: Analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the isomer mixture or sample into a 10 mL volumetric flask using the Sample Diluent to create a stock solution (0.5-1.0 mg/mL). Further dilute as necessary to fall within the linear range of the detector. Prior to injection, filter the solution through a 0.22 µm membrane filter to remove particulates.[8]

Chromatographic Conditions

The following conditions are a validated starting point and can be optimized as needed.

ParameterRecommended SettingRationale & Justification
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µmThe C18 phase provides excellent hydrophobic retention for the aromatic rings. Smaller particle sizes (≤3.5 µm) offer higher efficiency and better resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[7] Acetonitrile is a common strong solvent in RP-HPLC providing good peak resolution for aromatic compounds.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B (Equilibration)A gradient is necessary to elute isomers with potentially different polarities within a reasonable time while maintaining good resolution. The final hold and equilibration steps ensure the system is ready for the next injection.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 35 °CElevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure. It also ensures run-to-run reproducibility.
Detection UV/PDA at 254 nm and 280 nmThe phenyl and furan rings exhibit strong UV absorbance. Monitoring at multiple wavelengths and using a PDA detector can help confirm peak purity and identity.[5]
Injection Volume 5 µLThis volume is a good starting point to avoid column overloading while providing a strong detector signal. It should be optimized based on sample concentration.
Step-by-Step Procedure
  • System Startup: Purge all mobile phase lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) at 1.0 mL/min until a stable baseline is achieved (typically 15-20 minutes).

  • Sample Injection: Inject 5 µL of the prepared and filtered sample onto the column.

  • Data Acquisition: Initiate the chromatographic run and acquire data for the full duration of the gradient program (25 minutes).

  • Analysis: Integrate the peaks in the resulting chromatogram. Identify isomers based on their retention times relative to pure standards, if available. Calculate relative purity using peak area percentages.

Expected Results and Discussion

Under the proposed conditions, baseline or near-baseline separation of the key positional isomers is expected. The elution order will depend on the subtle differences in polarity and hydrophobicity conferred by the position of the phenyl substituent. Generally, isomers that are more sterically hindered or have a molecular shape that allows for greater interaction with the C18 stationary phase will exhibit longer retention times. The use of a high-resolution C18 column is critical for resolving these structurally similar compounds.

Advanced Topic: Approach to Chiral Separation

While this compound is achiral, many derivatives in drug development programs possess chiral centers. The separation of enantiomers is a regulatory requirement and a critical step in pharmaceutical development.[9] Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective HPLC method.[10]

If a chiral derivative of this compound needed to be resolved, the following approach would be taken:

  • CSP Screening: The most critical step is selecting the right CSP. For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® AS) and Pirkle-type phases are often successful.[11][12] Screening several columns is an empirical but necessary process.[9]

  • Mobile Phase Selection: Chiral separations are typically performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often essential to achieve good peak shape and resolution.[11][12]

  • Method Optimization: Once a promising CSP/mobile phase combination is found, parameters such as the ratio of organic solvents, the concentration of the acidic modifier, flow rate, and temperature are optimized to maximize the resolution between the enantiomers.

Hypothetical Chiral Separation Conditions
ParameterExample Setting for Chiral Separation
Column Chiralpak® AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 0.6 - 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

This table provides a hypothetical starting point based on established methods for similar acidic chiral compounds and requires empirical validation.[11]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution 1. Inappropriate mobile phase composition.2. Gradient is too steep.3. Column is aging.1. Optimize the gradient slope; a shallower gradient often improves resolution.2. Try a different organic modifier (e.g., methanol instead of acetonitrile).3. Replace the column with a new one of the same type.
Peak Tailing 1. Carboxylic acid is ionized.2. Secondary interactions with silica.3. Column overload.1. Ensure sufficient acid (0.1% formic acid) is present in both mobile phases.2. Use a high-purity, end-capped C18 column.3. Reduce the injection volume or sample concentration.
Variable Retention Times 1. Inadequate column equilibration.2. Fluctuations in column temperature.3. Pump issues.1. Increase the post-run equilibration time.2. Use a column thermostat and ensure it is set correctly.3. Check the pump for leaks and ensure proper solvent mixing.

References

  • Jbeily, R., et al. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health (NIH). Available from: [Link]

  • Carta, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12. Available from: [Link]

  • Sanna, C., et al. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. National Institutes of Health (NIH). Available from: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]

  • da Silva, F. S., et al. Synthesis of Furan Derivatives Condensed with Carbohydrates. National Institutes of Health (NIH). Available from: [Link]

  • Krutosikova, A., et al. (1973). Furan derivatives. XXXVI. Chromatographic determination of some phenylfuran derivatives. Chemical Papers. Available from: [Link]

  • ElectronicsAndBooks. Chromatographic behavior of some furan derivatives. Available from: [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]

  • Patel, K., et al. (2019). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • Obrnuta faza. HPLC Separation Modes. Available from: [Link]

  • ChromTech. User's Guide - HPLC. Available from: [Link]

  • Yevlakhov, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available from: [Link]

  • Pereshivko, L., et al. (2011). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. Available from: [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Available from: [Link]

  • Procentese, A., & Raganati, F. (2016). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. Available from: [Link]

  • Le, A., et al. (2018). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. PubMed. Available from: [Link]

  • Kremsner, J. M., & Schitter, G. (2015). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]

  • Patai, S. (1991). Synthesis of Carboxylic Acids, Esters and Their Derivatives. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Phenylfuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will explore the underlying chemical principles of common synthetic routes and provide actionable, field-proven solutions to challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. The question-and-answer format is designed to help you quickly identify and solve the issue you are facing.

Q1: My reaction yield is critically low, or I'm observing no product formation. What are the most common causes?

Low or no yield is a frequent issue that can typically be traced back to a few key areas: the integrity of starting materials, suboptimal reaction conditions, or the choice of reagents.

Potential Causes and Solutions:

Potential Cause Underlying Rationale Recommended Action & Troubleshooting
Degraded Starting Materials The Feist-Benary synthesis, a common route, involves an α-halo ketone (e.g., phenacyl bromide) and a β-dicarbonyl compound. α-halo ketones can degrade over time, and β-dicarbonyls can exist in keto-enol tautomers, affecting reactivity.Verify Starting Material Purity: Use freshly purified reagents. Check the purity of your α-halo ketone and β-dicarbonyl compound via NMR or GC-MS. Ensure solvents are anhydrous and deaerated, as moisture and oxygen can be detrimental.[1]
Incorrect Base Selection The base's role is to deprotonate the β-dicarbonyl compound to form a nucleophilic enolate.[2][3] A base that is too strong (e.g., sodium ethoxide) can promote side reactions like ester hydrolysis or self-condensation. A base that is too weak may not generate enough enolate for the reaction to proceed efficiently.Optimize the Base: Mild organic bases like pyridine or triethylamine are often preferred to prevent hydrolysis of ester groups that may be present on the starting materials.[2] If using a stronger base, consider adding it slowly at a lower temperature to control reactivity.
Suboptimal Temperature Furan synthesis reactions often require heating to overcome the activation energy for cyclization and dehydration.[2] However, excessive heat can lead to polymerization of the furan product or decomposition of thermally sensitive reagents.Systematic Temperature Screening: Monitor the reaction by Thin-Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 50 °C, reflux). If the reaction stalls at a lower temperature, gradually increase the heat. If decomposition is observed, reduce the temperature.
Insufficient Reaction Time The condensation, cyclization, and dehydration steps take time. Quenching the reaction prematurely is a common source of low yield.[4]Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Continue the reaction until the limiting reagent is fully consumed. If the reaction stalls, investigate other factors before significantly extending the time, as this can promote side-product formation.[4]
Q2: I've formed the desired product, but it's contaminated with significant side products. How can I identify and minimize them?

Side product formation is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Aldol Condensation: The enolate of the β-dicarbonyl can react with another molecule of the dicarbonyl starting material. This can be minimized by the slow, controlled addition of the α-halo ketone to the mixture of the base and the β-dicarbonyl. This ensures the halo ketone is readily available to react with the enolate as it forms.

  • Ester Hydrolysis: If your β-dicarbonyl starting material is an ester (e.g., ethyl benzoylpyruvate) and you are using a strong inorganic base like NaOH or NaOEt, you risk saponifying the ester to a carboxylate. This carboxylate is often unreactive in the subsequent cyclization. Using a non-nucleophilic organic base like pyridine or DBU can prevent this.[2]

  • Product Degradation: Furans can be sensitive to the acidic conditions sometimes used during workup, leading to polymerization or ring-opening.[5] Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids.

A general workflow for troubleshooting these issues is presented below.

G start Low Yield or High Impurity check_sm 1. Verify Starting Material Purity & Integrity start->check_sm check_reagents 2. Evaluate Reagent Choice (Base, Solvent) start->check_reagents optimize_cond 3. Optimize Reaction Conditions (Temp, Time) start->optimize_cond refine_workup 4. Refine Workup & Purification start->refine_workup success Improved Yield & Purity check_sm->success sub_sm • Use fresh reagents • Check purity (NMR, GC-MS) • Use anhydrous solvents check_sm->sub_sm check_reagents->success sub_reagents • Switch to milder base (e.g., Pyridine) • Screen different solvents (e.g., EtOH, DMF) • Check stoichiometry check_reagents->sub_reagents optimize_cond->success sub_cond • Monitor via TLC • Screen temperature range • Ensure sufficient reaction time optimize_cond->sub_cond refine_workup->success sub_workup • Avoid strong acids • Use acid-base extraction • Optimize recrystallization solvent refine_workup->sub_workup

Troubleshooting workflow for improving synthesis yield.
Q3: My final product is difficult to purify. What are the best practices for isolating this compound?

The carboxylic acid functionality is key to purification. A standard acid-base extraction is highly effective for removing neutral or basic impurities.

Detailed Purification Protocol:

  • Dissolution: After quenching the reaction, remove the reaction solvent under reduced pressure. Dissolve the crude residue in an organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[2] The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat this extraction 2-3 times.

  • Re-acidification: Combine the aqueous layers and cool them in an ice bath. Slowly acidify the solution with a dilute acid (e.g., 1M HCl) until the pH is around 2-3.[6] The this compound will precipitate as a solid.

  • Isolation & Drying: Collect the solid product by vacuum filtration, washing it with cold deionized water to remove any remaining salts. Dry the product thoroughly under vacuum.

  • Recrystallization (Optional): For higher purity, the dried solid can be recrystallized from a suitable solvent system, such as aqueous ethanol or a toluene/hexane mixture.[6]

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?

Two primary strategies are prevalent: the classical Feist-Benary synthesis and modern palladium-catalyzed methods.

1. The Feist-Benary Furan Synthesis: This is a classic and robust method for forming substituted furans.[7][8] It involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, followed by cyclization and dehydration.[2][9] To obtain the target molecule, one could react a phenacyl halide with a pyruvate derivative, followed by hydrolysis of the resulting ester.

Mechanism Overview:

  • Enolate Formation: A base removes an acidic proton from the β-dicarbonyl compound.

  • Nucleophilic Attack: The resulting enolate attacks the α-carbon of the α-halo ketone in an SN2 reaction.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the aromatic furan ring.[3]

2. Palladium-Catalyzed Synthesis: Modern organic chemistry offers powerful cross-coupling methods for furan synthesis. These reactions often provide high yields and functional group tolerance.[10] One approach could involve the palladium-catalyzed coupling of a suitable furan precursor with a phenylboronic acid (Suzuki coupling) or other organometallic phenyl reagent. These methods can be highly efficient but require careful optimization of the catalyst, ligands, base, and solvent system.[10][11]

Q2: Can you provide a sample experimental protocol for the synthesis of an ester precursor to this compound via the Feist-Benary method?

Certainly. This protocol describes the synthesis of ethyl 3-phenylfuran-2-carboxylate, which can then be hydrolyzed to the final carboxylic acid.

Protocol: Synthesis of Ethyl 3-phenylfuran-2-carboxylate Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl benzoylpyruvate (1.0 eq) in ethanol (approx. 0.2 M).

  • Base Addition: To the stirred solution, add a mild base such as pyridine (1.2 eq).

  • Reagent Addition: Slowly add ethyl bromoacetate (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with diethyl ether and wash sequentially with water, 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and finally, brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel to afford pure ethyl 3-phenylfuran-2-carboxylate.

Subsequent Hydrolysis to the Carboxylic Acid:

  • Dissolve the purified ester in a mixture of THF and water.

  • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

  • Follow the acid-base extraction and re-acidification procedure described in the Troubleshooting Q3 to isolate the final this compound product.[12]

References
  • BenchChem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • Biosynth. (n.d.). This compound.
  • Wikipedia. (n.d.). Feist–Benary synthesis.
  • chemeurope.com. (n.d.). Feist-Benary synthesis.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
  • Química Organica.org. (n.d.). Feist-Benary synthesis of furan.
  • BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Reddit. (2021). Improving yields on alkylfuran synthesis. r/Chempros.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI.
  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. (n.d.). NIH.
  • Wilson, W. C. (1927). Furan. Organic Syntheses, 7, 40.
  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). NIH.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PMC - PubMed Central.
  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization | Request PDF. (n.d.). ResearchGate.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Phenylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-phenylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve optimal results.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges, including low yields, difficult purification, and the formation of side products. This guide will focus on a common and adaptable synthetic route: the Paal-Knorr furan synthesis, followed by oxidation. This approach offers flexibility and is amenable to optimization.

The overall strategy involves two key stages:

  • Formation of the furan ring: A substituted furan is synthesized via the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

  • Oxidation to the carboxylic acid: The substituent at the 2-position of the furan ring is oxidized to afford the final carboxylic acid.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Phenylfuran-2-carboxylate via Paal-Knorr Cyclization

This protocol outlines the synthesis of the ester precursor to this compound.

Materials:

  • Ethyl 2-phenyl-4-oxobutanoate (1,4-dicarbonyl precursor)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve ethyl 2-phenyl-4-oxobutanoate (1.0 eq) in anhydrous toluene (approximately 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Cyclization: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 3-phenylfuran-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 3-Phenylfuran-2-carboxylate to this compound

Materials:

  • Ethyl 3-phenylfuran-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or diethyl ether for extraction

Procedure:

  • Reaction Setup: Dissolve ethyl 3-phenylfuran-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Base Addition: Add an excess of NaOH or LiOH (2-3 eq).

  • Hydrolysis: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Wash the aqueous layer with ethyl acetate or diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of this compound should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[1]

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Paal-Knorr Furan Synthesis Troubleshooting
Q1: The Paal-Knorr cyclization is slow or incomplete, resulting in low yield. What can I do?

A1: This is a common issue that can often be resolved by optimizing the reaction conditions.

  • Insufficient Water Removal: The Paal-Knorr synthesis is a dehydration reaction.[2] Ensure your Dean-Stark apparatus is functioning correctly to effectively remove the water byproduct and drive the equilibrium towards the furan product. Using anhydrous solvents is also critical.

  • Catalyst Choice: While p-TsOH is a common choice, other acid catalysts can be more effective depending on your specific substrate. Consider trying other Brønsted acids or Lewis acids like scandium triflate (Sc(OTf)₃).[3]

  • Temperature: Ensure the reaction is maintained at a consistent reflux temperature.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Paal-Knorr reactions.[3][4]

Q2: I am observing significant side product formation during the cyclization. What are these and how can I minimize them?

A2: Side reactions can compete with the desired cyclization, especially under harsh acidic conditions.

  • Aldol Condensations: The 1,4-dicarbonyl starting material can undergo intermolecular aldol condensations, leading to polymeric byproducts.[3] Using milder reaction conditions (lower temperature, weaker acid) can help to minimize this.

  • Product Degradation: Furan rings can be sensitive to strong acids and may decompose or polymerize upon prolonged exposure.[3] It is important to monitor the reaction closely and work it up as soon as the starting material is consumed.

Hydrolysis Troubleshooting
Q3: The hydrolysis of the ester is incomplete. How can I drive it to completion?

A3: Incomplete hydrolysis is usually due to insufficient base or reaction time.

  • Stoichiometry of Base: Ensure you are using a sufficient excess of base (at least 2-3 equivalents) to drive the saponification to completion.[5]

  • Reaction Time and Temperature: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can increase the rate.

  • Solvent System: The use of a co-solvent like THF is important to ensure the solubility of the ester in the aqueous basic solution.

Q4: My final carboxylic acid product is impure. What are the likely impurities and how can I remove them?

A4: Impurities can carry over from the previous step or arise during workup.

  • Unreacted Ester: If hydrolysis was incomplete, the starting ester will be a major impurity. A wash of the basic aqueous solution with an organic solvent before acidification is crucial to remove it.

  • Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, toluene, or acetic acid/water) to find the optimal conditions.[1]

  • Acid-Base Extraction: For more persistent impurities, you can perform a full acid-base extraction. Dissolve the crude product in an organic solvent, extract with an aqueous base, wash the aqueous layer with fresh organic solvent, and then re-acidify the aqueous layer to precipitate the pure acid.[1]

IV. Expected Results and Characterization

The following table summarizes the expected physical and spectroscopic data for this compound.

Property Expected Value
Molecular Formula C₁₁H₈O₃
Molecular Weight 188.18 g/mol
Appearance White to off-white solid
Melting Point Approximately 143 °C[2]
Spectroscopic Data
Technique Expected Observations
¹H NMR - Carboxylic Acid Proton (COOH): A broad singlet typically downfield, >10 ppm.[6] - Aromatic Protons (Phenyl and Furan): A series of multiplets in the aromatic region (approx. 7.0-8.0 ppm). The furan protons will likely appear as doublets. - Integration: The ratio of the aromatic protons to the carboxylic acid proton should be 7:1.
¹³C NMR - Carboxylic Carbonyl (C=O): A peak in the range of 165-185 ppm.[6] - Aromatic and Furan Carbons: Multiple peaks in the range of 110-160 ppm.
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.[7][8] - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹ (conjugated).[7][8] - C-O Stretch: A peak in the 1210-1320 cm⁻¹ region.[7] - Aromatic C-H and C=C Stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 188. - Key Fragments: Loss of COOH (m/z = 143), and fragmentation of the furan and phenyl rings.

V. Visual Guides

Experimental Workflow

Workflow A 1. Paal-Knorr Cyclization (Ethyl 2-phenyl-4-oxobutanoate) B 2. Acid-Catalyzed Dehydration (p-TsOH, Toluene, Reflux) A->B C 3. Workup & Purification (Ethyl 3-phenylfuran-2-carboxylate) B->C D 4. Saponification (NaOH or LiOH, THF/H2O) C->D E 5. Acidification & Isolation (this compound) D->E F 6. Recrystallization (Optional) E->F

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield in Paal-Knorr Cyclization

Troubleshooting Start Low Yield in Paal-Knorr Cyclization Q1 Is starting material consumed (TLC)? Start->Q1 A1_Yes Incomplete Conversion Q1->A1_Yes No A1_No Side Reactions/Degradation Q1->A1_No Yes Sol1 Optimize Reaction: - Check water removal (Dean-Stark) - Increase reaction time - Try alternative acid catalyst A1_Yes->Sol1 Sol2 Modify Conditions: - Use milder acid catalyst - Lower reaction temperature - Reduce reaction time - Monitor closely A1_No->Sol2

Caption: Decision tree for troubleshooting low yields in the Paal-Knorr furan synthesis step.

VI. References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 3-Phenylfuran. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Organic Spectroscopy International. (2017). 2-Phenylfuran. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Available at: [Link]

  • YouTube. (2021). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Available at: [Link]

  • SpectraBase. (n.d.). 2-PHENYL-3-FURANCARBOXYLIC ACID. Available at: [Link]

  • PubChem. (n.d.). (2S,3R)-2-phenyltetrahydrofuran-3-carboxylic acid. Available at: [Link]

  • Wiley Online Library. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available at: [Link]

Sources

stability issues of 3-phenylfuran-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-phenylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a specialized aromatic carboxylic acid, its stability profile is influenced by the interplay of the furan ring, the carboxylic acid moiety, and the phenyl substituent. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative measures based on established chemical principles and analogous compound behavior.

I. Understanding the Stability Landscape of this compound

The stability of this compound in solution is not extensively documented in publicly available literature. However, by examining the constituent functional groups, we can anticipate potential degradation pathways. The furan ring is susceptible to acidic hydrolysis and photo-oxidation, while the carboxylic acid group can undergo decarboxylation at elevated temperatures. The phenyl group may influence the electronic properties of the furan ring, potentially altering its reactivity and susceptibility to degradation.

This guide is structured to address potential stability issues you may encounter during your experiments, providing both theoretical understanding and practical solutions.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve common stability problems encountered with this compound solutions.

Issue 1: Gradual Loss of Potency or Concentration in Solution

Symptoms:

  • Decreased analytical signal (e.g., HPLC peak area) over time.

  • Inconsistent results in biological assays.

  • Visible changes in the solution, such as color development (e.g., yellowing).

Potential Causes & Investigation Workflow:

cluster_causes Potential Causes cluster_investigation Investigation Steps start Observation: Loss of Compound cause1 Photodegradation cause2 Thermal Degradation cause3 pH-Mediated Hydrolysis cause4 Oxidative Degradation step1 Protect from Light: Store an aliquot in an amber vial and another in a clear vial. Compare stability. cause1->step1  If light is suspected step2 Temperature Study: Store aliquots at different temperatures (e.g., 4°C, RT, 40°C). Monitor concentration. cause2->step2  If temperature is a factor step3 pH Evaluation: Prepare solutions at different pH values (e.g., acidic, neutral, basic). Assess stability. cause3->step3  If pH is a concern step4 Inert Atmosphere: Prepare solution under an inert gas (e.g., N2 or Ar) and compare with a sample exposed to air. cause4->step4  If oxidation is possible

Caption: Troubleshooting workflow for loss of this compound.

Detailed Protocols for Investigation:

A. Photodegradation Assessment:

  • Prepare a stock solution of this compound in your desired solvent.

  • Aliquot the solution into two sets of vials: one set of clear glass vials and another of amber glass vials.

  • Expose both sets to your typical laboratory lighting conditions.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the compound in both clear and amber vials using a stability-indicating analytical method (e.g., HPLC-UV).

  • Interpretation: A significantly faster decrease in concentration in the clear vials compared to the amber vials indicates photodegradation. Furan rings are known to be susceptible to photo-induced reactions.[1]

B. Thermal Stability Evaluation:

  • Prepare a stock solution and aliquot it into several vials.

  • Store the vials at a range of temperatures (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, and elevated at 40°C).

  • Analyze the concentration at regular intervals.

  • Interpretation: Accelerated degradation at higher temperatures suggests thermal liability. A potential thermal degradation pathway for furan-2-carboxylic acids is decarboxylation.[2][3][4]

C. pH-Dependent Stability Profiling:

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Add a small, constant volume of a concentrated stock solution of the compound in an organic solvent to each buffer to achieve the final desired concentration.

  • Incubate the solutions at a constant temperature.

  • Monitor the concentration over time.

  • Interpretation: The stability of aromatic carboxylic acids can be pH-dependent.[5] The furan ring may be susceptible to acid-catalyzed hydrolysis, while the carboxylate form at higher pH might have different stability.

D. Oxidative Stability Check:

  • Prepare two identical solutions.

  • Saturate one solution with an inert gas (e.g., nitrogen or argon) before sealing the container.

  • Leave the other solution exposed to the ambient atmosphere.

  • For a more aggressive test, a low concentration of an oxidizing agent like hydrogen peroxide can be added to a separate sample, as is common in forced degradation studies.[6][7][8]

  • Monitor both solutions for degradation.

  • Interpretation: Faster degradation in the air-exposed or peroxide-containing sample points to oxidative instability.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • New peaks appearing in HPLC or LC-MS analysis of the solution over time.

  • These new peaks may grow as the main compound peak decreases.

Potential Degradation Products and Their Identification:

Based on the chemistry of furan-2-carboxylic acids, potential degradation products could include:

Potential Degradation ProductFormation PathwaySuggested Analytical Confirmation
3-Phenylfuran Thermal or Photochemical DecarboxylationGC-MS or LC-MS (look for a mass loss of 44 Da, corresponding to CO2)
Ring-Opened Products Acid or Base-Catalyzed HydrolysisLC-MS/MS to identify fragments consistent with a cleaved furan ring.
Oxidized Derivatives OxidationLC-MS to detect the addition of oxygen atoms (e.g., +16 Da for a hydroxyl group).

Proposed Degradation Pathways:

cluster_degradation Potential Degradation Pathways cluster_products Resulting Products compound This compound decarboxylation Decarboxylation compound->decarboxylation Heat / Light hydrolysis Ring Opening (Hydrolysis) compound->hydrolysis Acid / Base oxidation Oxidation compound->oxidation O2 / Peroxides product1 3-Phenylfuran + CO2 decarboxylation->product1 product2 Ring-Opened Aldehydes/ Ketones hydrolysis->product2 product3 Hydroxylated Derivatives oxidation->product3

Caption: Potential degradation pathways of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

A1: As a solid, the compound is expected to be relatively stable. For optimal shelf-life, it should be stored in a tightly sealed container, protected from light, and in a cool, dry place.

Q2: What is the best solvent for preparing a stable stock solution?

A2: For short-term use, dissolving the compound in a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile is recommended. For aqueous experiments, it is advisable to prepare a concentrated stock in an organic solvent and dilute it into the aqueous buffer immediately before use. Storing dilute aqueous solutions for extended periods is not recommended without prior stability validation.

Q3: How does the phenyl group at the 3-position affect the stability compared to 2-furoic acid?

A3: While specific data is lacking, the electron-withdrawing nature of the phenyl group could potentially influence the stability of the furan ring. It may alter the ring's susceptibility to electrophilic attack or oxidation. The electronic properties of substituents can significantly affect the reactivity of benzofuran systems, and similar effects can be anticipated for phenylfurans.[9]

Q4: My solution turned yellow. What does this indicate?

A4: The development of a yellow color often suggests the formation of conjugated degradation products or oligomers. This can be a result of photo-oxidation or other degradation pathways. It is a strong indicator that the integrity of your sample has been compromised, and you should analyze it for purity.

Q5: Are there any known incompatibilities with common additives or excipients?

IV. Preventative Measures and Best Practices

To minimize the risk of degradation of your this compound solutions, the following best practices are recommended:

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping clear vials in aluminum foil.

  • Temperature Control: For long-term storage of stock solutions, keep them at -20°C or -80°C. For working solutions, store them at 2-8°C and bring them to room temperature only for the duration of the experiment.

  • pH Management: If working in aqueous media, consider the pH of your solution. If possible, perform experiments at a pH where the compound exhibits maximum stability, as determined by a preliminary pH stability screen.

  • Use of Fresh Solutions: Prepare solutions fresh whenever possible. Avoid using solutions that have been stored for extended periods, especially if their stability has not been rigorously established.

  • Inert Atmosphere: For sensitive applications or long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

By understanding the potential stability issues and implementing these troubleshooting and preventative strategies, you can ensure the reliability and accuracy of your experimental results when working with this compound.

V. References

  • MDPI. (2023). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. Retrieved from [Link]

  • Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. (2010). Retrieved from [Link]

  • ResearchGate. (n.d.). Photoreactive furan derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. Retrieved from [Link]

  • Quora. (2018). Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid? Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Retrieved from [Link]

  • PubMed. (n.d.). Nitrofurantoin hydrolytic degradation in the environment. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Retrieved from [Link]

  • MDPI. (2022). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • PMC. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the different furan-based compounds reported in.... Retrieved from [Link]

  • NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Consensus. (2024). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ACS Publications. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]

  • ResearchGate. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

  • MDPI. (2016). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible reaction mechanism for the deoxyfluorination of carboxylic acids with CF3SO2OCF3 (2 a).. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Phenylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-phenylfuran-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound. Our goal is to provide not only protocols but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the core physicochemical properties of this compound, and why is it poorly soluble in aqueous solutions?

This compound (MW: 188.18 g/mol ) possesses a chemical structure that inherently limits its aqueous solubility.[1] The molecule contains a large, nonpolar phenyl group and a furan ring, which are hydrophobic (water-repelling). These aromatic portions of the molecule dominate its character, making it resistant to dissolving in polar solvents like water.

The only polar, hydrophilic (water-attracting) functional group is the carboxylic acid (-COOH). In its neutral, protonated form at acidic or neutral pH, the influence of this single polar group is insufficient to overcome the hydrophobicity of the rest of the molecule. Its melting point is 143 °C, which also suggests strong crystal lattice energy that must be overcome for dissolution.[1]

While the exact pKa for this specific molecule is not readily published, we can estimate it by looking at analogous structures. Furan-2-carboxylic acid has a pKa of 3.12[2][3], and 3-phenylbenzoic acid has a predicted pKa of 4.14.[4] Therefore, it is reasonable to assume the pKa of this compound lies within the 3.0 to 4.5 range . This value is critical, as it informs the most effective and common strategy for improving its solubility: pH adjustment.

FAQ 2: How can I dramatically improve the aqueous solubility of this compound using pH adjustment?

This is the most effective first-line approach for solubilizing carboxylic acids.[5] The principle lies in converting the neutral, poorly soluble carboxylic acid (R-COOH) into its ionized, highly soluble carboxylate salt (R-COO⁻) by raising the pH of the solution above the compound's pKa.

Mechanism: According to the Henderson-Hasselbalch equation, when the pH is significantly higher than the pKa, the equilibrium shifts almost entirely to the deprotonated, charged carboxylate form. This charged species is much more polar and readily forms favorable interactions with water molecules, leading to a substantial increase in solubility.

Workflow: pH-Dependent Solubilization

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) A R-COOH (Poorly Soluble Precipitate) B R-COO⁻ + Na⁺ (Soluble Salt in Solution) A->B  Add Base (e.g., NaOH)  Increases pH B->A  Add Acid (e.g., HCl)  Decreases pH

Caption: Equilibrium between the acidic and salt forms.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh Compound: Accurately weigh 1.882 mg of this compound (for a final volume of 1 mL).

  • Initial Suspension: Add the solid to a microcentrifuge tube or glass vial. Add approximately 80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will appear as a suspension or slurry.

  • Basification: Prepare a 1 M stock solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add the base dropwise (e.g., 1-2 µL at a time) to the suspension while vortexing or stirring.

  • Observe Dissolution: Continue adding base incrementally until the entire solid has dissolved and the solution becomes clear.

  • pH Check (Optional but Recommended): Use a calibrated pH meter or pH paper to ensure the final pH is at least 2-3 units above the estimated pKa (e.g., pH 7.0 or higher). A final pH of around 8-9 is common for ensuring stability.[6]

  • Final Volume Adjustment: Add purified water to reach the final desired volume (e.g., 1 mL).

  • Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter, which also removes any undissolved particulates.

FAQ 3: My experimental system is sensitive to high pH. What co-solvents can I use?

When pH modification is not viable (e.g., in certain cell-based assays or pH-sensitive reaction chemistries), using organic co-solvents is the next best strategy.[7] Co-solvents work by reducing the overall polarity of the solvent system (water), making it more "hospitable" to hydrophobic molecules.

Mechanism: Water-miscible organic solvents like dimethyl sulfoxide (DMSO) or ethanol act as a "bridge" between the nonpolar compound and the polar water molecules, effectively increasing the drug's solubility.

Considerations for In Vitro Assays: It is crucial to be aware that organic co-solvents can have their own biological effects or induce cytotoxicity.[8] It is standard practice to keep the final concentration of the co-solvent in the assay medium as low as possible, typically below 1% and often below 0.5% (v/v) .[8][9] Always run a vehicle control (medium + co-solvent) to account for any effects of the solvent itself.

Table 1: Common Co-solvents for In Vitro Applications

Co-SolventTypical Stock Conc.Max Final Assay Conc.Notes & Considerations
DMSO 10-50 mM≤ 0.5%Most common, but can affect cell differentiation and has known biological activities.[9]
Ethanol 10-50 mM≤ 0.5%Can be more cytotoxic than DMSO for some cell lines.[7][8]
PEG 400 1-10 mM≤ 1%Generally low toxicity, but can result in more viscous solutions.
Methanol 10-50 mM≤ 0.5%Can be used, but is generally more cytotoxic than ethanol.[7]

Experimental Protocol: Preparation of a 10 mM Stock in DMSO

  • Weigh Compound: Accurately weigh 1.882 mg of this compound.

  • Add Solvent: Place the solid in a suitable vial and add 1 mL of 100% cell-culture grade DMSO.

  • Promote Dissolution: Vortex or sonicate gently at room temperature until the compound is fully dissolved. Gentle warming (37°C) may be applied if needed.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: When preparing working solutions, dilute the DMSO stock at least 1:200 (for 0.5%) or 1:1000 (for 0.1%) into your final aqueous buffer or cell culture medium.

FAQ 4: I need a stable, solid form of the compound that is readily water-soluble. Should I synthesize a salt?

Yes. For applications requiring long-term storage of a readily soluble solid or for formulation development, preparing a stable salt of the carboxylic acid is an excellent strategy.[5][10] The process involves reacting the acid with a stoichiometric equivalent of a base and then isolating the resulting solid salt.[11] Potassium (K⁺) and sodium (Na⁺) salts are most common.

Workflow: Salt Formation & Isolation

G A 1. Dissolve Acid in Organic Solvent (e.g., Ethanol) B 2. Add 1.0 eq. of Base (e.g., KOH in Ethanol) A->B C 3. Stir at RT or 40°C Monitor Reaction B->C D 4. Remove Solvent (Rotary Evaporation) C->D E 5. Dry Solid Under High Vacuum D->E F 6. Characterize Salt (NMR, pH of aq. solution) E->F

Caption: General workflow for preparing a solid salt.

Experimental Protocol: Preparation of Potassium 3-phenylfuran-2-carboxylate

  • Dissolution: Dissolve this compound (e.g., 1.0 mmol, 188.2 mg) in a suitable organic solvent like ethanol (e.g., 10 mL).

  • Base Preparation: Prepare a stock solution of potassium hydroxide (KOH) in ethanol. Calculate the exact amount needed for one molar equivalent (1.0 mmol, 56.1 mg).

  • Reaction: Slowly add the ethanolic KOH solution to the stirring solution of the acid at room temperature. The reaction is typically fast. Stir for 1-2 hours to ensure completion.[6]

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. This will leave the solid potassium salt.

  • Drying: Dry the resulting solid thoroughly under high vacuum to remove any residual solvent.

  • Validation:

    • Confirm salt formation by ¹H NMR spectroscopy; the acidic proton of the carboxylic acid (typically >10 ppm) should disappear.[6]

    • Prepare a dilute aqueous solution of the salt and check the pH. It should be basic (typically pH 8-9), confirming the presence of the conjugate base.[6]

FAQ 5: I've tried pH adjustment and co-solvents, but I'm still facing issues with precipitation in my complex biological medium. What advanced techniques can I explore?

When simple methods are insufficient, several advanced formulation strategies can be employed, particularly in drug development contexts. These methods aim to keep the drug in a high-energy or dispersed state, preventing it from crystallizing out of solution.

  • Surfactants/Micellar Solubilization: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell keeps the entire structure suspended in water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment.[9][12]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[13] Methods like solvent evaporation or hot-melt extrusion can be used to create an amorphous solid dispersion, which often has a much higher dissolution rate and apparent solubility than the crystalline form.[14]

Decision Tree: Selecting a Solubilization Strategy

G A Solubility Issue with This compound B Is pH modification acceptable for the assay? A->B C YES: Use pH Adjustment. Prepare alkaline stock solution (FAQ 2). B->C Yes D NO: Use Co-solvents. Prepare stock in DMSO or Ethanol (FAQ 3). B->D No E Is long-term solid-state solubility required? D->E F YES: Synthesize a stable salt (e.g., Potassium salt) (FAQ 4). E->F Yes G Are you still observing precipitation in complex media? E->G No H YES: Explore Advanced Techniques. (Cyclodextrins, Surfactants, Solid Dispersions) (FAQ 5). G->H Yes

Caption: A logical guide to choosing the right solubilization method.

References

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]

  • How to prepare an organic counter cation of a carboxylic acid or sulphonic acid? ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]

  • Product Class 3: Carboxylic Acid Salts. Thieme Chemistry. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. National Institutes of Health (NIH). [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • 3-Phenylfuran | C10H8O. PubChem. [Link]

  • Preparation of Carboxylic Acid. KPU Pressbooks. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). [Link]

  • This compound | CAS#:169772-63-8. Chemsrc. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • Showing Compound 2-Furancarboxylic acid (FDB000951). FooDB. [Link]

  • The method for preparing carboxylate salt.
  • 2-Furoic Acid. The Merck Index Online. [Link]

  • 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. [Link]

  • 3-Biphenylcarboxylic acid. ChemBK. [Link]

  • 3-phenylbenzoic acid. NIST WebBook. [Link]

  • 3-phenylfuran - C10H8O, density, melting point, boiling point, structural formula, synthesis. Molbase. [Link]

  • 2-Furancarboxylic acid. NIST WebBook. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • 3-Phenylbenzoic acid. NOP - Sustainability in the organic chemistry lab course. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. University of Massachusetts Lowell. [Link]

  • 3-phenylbenzoic acid. Stenutz. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of Novel Furan-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 3-Phenylfuran-2-Carboxylic Acid Against a Known Standard for Lactate Dehydrogenase A Inhibition

Abstract

The furan-2-carboxylic acid scaffold is a recurring motif in medicinal chemistry, recognized for its diverse biological activities.[1] This guide provides a comprehensive, technically-grounded framework for validating the biological activity of novel analogues, using the uncharacterized compound this compound (3-PFCA) as a primary example. We hypothesize a mechanism of action based on structural precedents and outline a rigorous, multi-stage validation workflow. This process compares 3-PFCA against GSK-2837808A, a potent and selective inhibitor of human Lactate Dehydrogenase A (LDHA), a critical enzyme in cancer metabolism.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice to ensure data integrity and logical progression from biochemical activity to cellular function.

Introduction and Rationale for Target Selection: LDHA

The metabolic reprogramming of cancer cells, famously termed the "Warburg Effect," is a cornerstone of modern oncology research.[5][6] This phenomenon describes the tendency of cancer cells to favor aerobic glycolysis—converting glucose to lactate even in the presence of oxygen—to support rapid proliferation.[5][7] A pivotal enzyme in this pathway is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to maintain high glycolytic rates.[5][8] Upregulation of LDHA is a hallmark of aggressive cancers and is often associated with poor patient prognosis, making it a compelling therapeutic target.[5][9]

While this compound (3-PFCA) itself is novel, various furan derivatives have been identified as inhibitors of metabolic enzymes, including LDHA.[10] This structural precedent provides a logical starting point for our investigation. We hypothesize that 3-PFCA may inhibit LDHA activity. To rigorously test this, we will compare its performance directly against GSK-2837808A , a well-characterized, highly potent, and selective quinoline 3-sulfonamide inhibitor of LDHA with a reported IC50 of 2.6 nM.[2][3][11] This establishes a high-quality benchmark for assessing the potential of our test compound.

The Validation Workflow: A Multi-Assay Approach

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Safety A Biochemical Assay: In Vitro LDHA Inhibition B Data Output: IC50 Value A->B Determines Potency C Cellular Assay: Lactate Production A->C Proceed if Active D Data Output: EC50 Value C->D Confirms Target Engagement in a Cellular System E Counter-Screen: MTT Cytotoxicity Assay C->E Proceed if Active F Data Output: CC50 Value E->F Assesses General Toxicity G Comprehensive Activity Profile F->G Synthesize Results

Caption: Role of LDHA in the Warburg Effect pathway.

Synthesis and Final Interpretation

This comparative guide outlines a systematic approach to validate the biological activity of a novel compound, this compound. By progressing through biochemical, cellular, and cytotoxicity assays and comparing the results against a potent standard, GSK-2837808A, we can build a robust, data-driven profile.

  • Biochemical Assay (IC50): Establishes direct target engagement and potency.

  • Cellular Assay (EC50): Confirms cell permeability and on-target activity in a physiological context.

  • Cytotoxicity Assay (CC50): Defines the therapeutic window by separating targeted metabolic inhibition from general toxicity.

If the hypothetical data presented holds true, we would conclude that this compound is a moderately potent, cell-active inhibitor of LDHA with low cytotoxicity. While it is significantly less potent than the benchmark compound GSK-2837808A, its favorable selectivity window (CC50 >> EC50) would mark it as a promising starting point for further lead optimization studies in the pursuit of novel cancer metabolism therapeutics.

References

  • MedchemExpress. (n.d.). GSK2837808A | LDHA Inhibitor.
  • Ghaffari, K., et al. (2022). Revisiting the Warburg Effect with Focus on Lactate. PMC - PubMed Central - NIH. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. BenchChem.
  • Koukourakis, M.I., et al. (2019). Warburg effect, lactate dehydrogenase, and radio/chemo-therapy efficacy. International Journal of Radiation Biology, 95(4). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Linta, L., et al. (2012). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. PMC - NIH. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Ždralević, M., et al. (2018). Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism. PubMed. Retrieved from [Link]

  • MDPI. (2022). How Warburg-Associated Lactic Acidosis Rewires Cancer Cell Energy Metabolism to Resist Glucose Deprivation. MDPI. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Warburg effect (oncology). Retrieved from [Link]

  • Jiménez-Vázquez, E., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Retrieved from [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved from [Link]

  • Schiffer, C.A., et al. (2020). Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A. ACS Omega. Retrieved from [Link]

  • PubMed Central. (2022). L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. PubMed Central. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers. Retrieved from [Link]

  • PubMed. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. PubMed. Retrieved from [Link]

  • PubMed. (2022). Lactate dehydrogenase A inhibitors with a 2,8-dioxabicyclo[3.3.1]nonane scaffold: A contribution to molecular therapies for primary hyperoxalurias. PubMed. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers. Retrieved from [Link]

Sources

A Comparative Analysis of 3-Phenylfuran-2-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, furan-2-carboxylic acids represent a privileged scaffold, demonstrating a wide array of biological activities that have captured the attention of medicinal chemists and drug development professionals. This guide provides a detailed comparative analysis of 3-phenylfuran-2-carboxylic acid, a compound noted for its anti-inflammatory properties, against a selection of structurally similar molecules. By examining the physicochemical and biological characteristics of these analogues, we aim to elucidate the key structural determinants for activity and provide a framework for future derivatization and development.

This analysis will delve into a comparison with its parent molecule, furan-2-carboxylic acid, to understand the foundational contribution of the 3-phenyl substituent. We will also explore the impact of the phenyl group's position by contrasting it with 5-phenylfuran-2-carboxylic acid. Furthermore, a comparison with benzofuran-2-carboxylic acid will shed light on the effects of a fused aromatic ring system. While specific experimental data for this compound is not extensively available in public literature, this guide will synthesize known data from its analogues to infer its properties and guide experimental design.

Comparative Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a phenyl group at the 3-position of the furan-2-carboxylic acid scaffold is expected to significantly influence these parameters.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)LogP (Predicted/Experimental)Aqueous Solubility
This compound 188.18[1]143[1]~3.0-3.5 (Predicted)~2.5-3.0 (Predicted)Low (Predicted)
Furan-2-carboxylic acid112.08[2]133.5[2]3.160.64[2]37.1 mg/mL at 15 °C[2]
5-Phenylfuran-2-carboxylic acid188.18[3]256 (dec.)[4]~3.0-3.5 (Predicted)~2.5-3.0 (Predicted)Limited solubility[4]
Benzofuran-2-carboxylic acid162.14193-196[5]3.12 (Predicted)[5]~2.0-2.5 (Predicted)Partially soluble[5]

Analysis of Physicochemical Trends:

  • Acidity (pKa): The carboxylic acid function on the furan ring is acidic. For furan-2-carboxylic acid, the experimental pKa is 3.16. The introduction of a phenyl group, whether at the 3- or 5-position, is not expected to drastically alter the pKa, as the primary electronic effects are transmitted through the furan ring to the carboxylic acid. Similarly, the predicted pKa for benzofuran-2-carboxylic acid is in the same range.

  • Lipophilicity (LogP): A significant impact of the phenyl group is the increase in lipophilicity. Furan-2-carboxylic acid has a LogP of 0.64, indicating its relatively polar nature[2]. The addition of a phenyl ring in this compound and its 5-phenyl isomer would markedly increase the LogP, likely to a value in the range of 2.5-3.0. This increased lipophilicity can have profound effects on cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

  • Solubility: The increase in lipophilicity and molecular weight imparted by the phenyl group is predicted to decrease aqueous solubility. While furan-2-carboxylic acid is reasonably soluble in water, 5-phenylfuran-2-carboxylic acids are noted for their limited solubility in both organic and aqueous solvents[4]. It is highly probable that this compound exhibits similarly low aqueous solubility.

Comparative Biological Activities

Furan-based carboxylic acids have been explored for a variety of biological applications, including anti-inflammatory, antimicrobial, and anticancer activities[6][7]. The anti-inflammatory potential of this compound suggests its interaction with targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes[1].

Anti-inflammatory Activity - A Focus on COX Inhibition:

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins[8]. Given that this compound is described as an anti-inflammatory agent, it is a strong candidate for being a COX inhibitor[1]. The structure-activity relationship (SAR) of related compounds suggests that the presence and position of aryl substituents on a heterocyclic core can significantly influence COX inhibitory potency and selectivity (COX-1 vs. COX-2)[8].

  • This compound: The phenyl group at the 3-position can be hypothesized to occupy a hydrophobic pocket in the active site of COX enzymes.

  • Furan-2-carboxylic acid: The unsubstituted parent compound is less likely to be a potent COX inhibitor due to the lack of a significant hydrophobic moiety to anchor it in the active site.

  • 5-Phenylfuran-2-carboxylic acid: The positional isomerism of the phenyl group would alter the molecule's presentation within the enzyme's binding site, potentially leading to differences in inhibitory activity and selectivity compared to the 3-phenyl isomer.

  • Benzofuran-2-carboxylic acid: The rigid, planar structure of the benzofuran system offers a different scaffold that has also been investigated for various biological activities, including anti-inflammatory effects[9].

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for the synthesis of these compounds and the evaluation of their key properties.

Synthesis Protocols

General Workflow for the Synthesis of Phenylfuran-2-Carboxylic Acids:

A common strategy for the synthesis of substituted furan-2-carboxylic acids involves the construction of the furan ring followed by modification of functional groups, or the direct introduction of substituents onto a pre-formed furan ring.

Synthesis_Workflow A Starting Materials (e.g., Aryl Ketone, Ester) B Ring Formation (e.g., Paal-Knorr or Feist-Benary Synthesis) A->B C Furan Derivative (Ester or Aldehyde) B->C D Hydrolysis or Oxidation C->D E Final Carboxylic Acid D->E

Caption: General synthetic workflow for furan-2-carboxylic acids.

Protocol 1: Synthesis of this compound (Hypothetical, based on related syntheses)

This protocol is a plausible route based on established furan synthesis methodologies.

  • Step 1: Synthesis of Ethyl 3-Phenylfuran-2-carboxylate.

    • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve ethyl acetoacetate in pyridine and cool in an ice bath.

    • Slowly add 2-bromo-1-phenylethanone dropwise, maintaining the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and then heat at 60°C for 3 hours.

    • Cool the mixture and pour it into dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude ester by column chromatography.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the purified ethyl 3-phenylfuran-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

Protocol 2: Synthesis of Benzofuran-2-carboxylic acid via Perkin Rearrangement

This method utilizes a microwave-assisted Perkin rearrangement for a more efficient synthesis[10].

  • Step 1: Synthesis of 3-Bromocoumarin.

    • In a microwave vessel, add the appropriate substituted coumarin and N-bromosuccinimide (NBS) in acetonitrile.

    • Seal the vessel and irradiate in a microwave reactor at 80°C for 5 minutes.

    • After cooling, purify the crude product to obtain the 3-bromocoumarin.

  • Step 2: Microwave-Assisted Perkin Rearrangement.

    • To a microwave vessel, add the 3-bromocoumarin, ethanol, and sodium hydroxide.

    • Seal the vessel and irradiate in the microwave reactor at 79°C for 5 minutes.

    • Concentrate the reaction mixture and dissolve the residue in water.

    • Acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

    • Filter, wash, and dry the product.

Physicochemical Property Determination

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol is adapted for compounds with low water solubility[11][12].

  • Preparation of the Sample Solution:

    • Accurately weigh a small amount of the carboxylic acid (to achieve a final concentration of approximately 1 mM).

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final co-solvent concentration should be kept as low as possible.

    • Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Immerse the calibrated pH electrode into the sample solution, which is being stirred continuously.

    • Titrate the solution by adding small, precise volumes of a standardized 0.1 M NaOH solution.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The pH at the half-equivalence point is equal to the apparent pKa of the acid in the chosen co-solvent system.

Protocol 4: Determination of LogP by Shake-Flask Method

This is the traditional and most reliable method for LogP determination[13][14].

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a glass vial, add a known volume of the n-octanol-saturated buffer and a known volume of the water-saturated n-octanol.

    • Add a small aliquot of the compound's stock solution. The final concentration should be such that it is detectable in both phases and does not exceed its solubility in either phase.

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

    • Allow the phases to separate completely, often aided by centrifugation.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Biological Activity Assay

Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of compounds against COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of co-factors (e.g., hematin and epinephrine).

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a microplate, add the assay buffer, co-factor solutions, and the COX-1 or COX-2 enzyme solution.

    • Add a small volume of the test compound solution (or DMSO for control wells) and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate at 37°C for a specific time (e.g., 2 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Detection:

    • The product of the COX reaction, prostaglandin H2, is unstable and is typically converted to a more stable product like prostaglandin E2 (PGE2).

    • Quantify the amount of PGE2 produced using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a hypothetical SAR for furan-2-carboxylic acid derivatives as COX inhibitors, based on general principles of NSAID design.

SAR_Diagram cluster_0 Furan-2-Carboxylic Acid Scaffold Core Carboxylic Acid: Essential for binding to Arg120 in COX active site R1 Position 3 Substitution: - Phenyl group increases lipophilicity. - May occupy hydrophobic channel. - Substituents on phenyl ring can modulate activity and selectivity. Core->R1 Influences Potency R2 Position 5 Substitution: - Aryl group here also increases activity. - Positional difference affects orientation in active site. Core->R2 Influences Potency & Selectivity

Caption: Key structure-activity relationships for furan-2-carboxylic acid derivatives as potential COX inhibitors.

Conclusion

This compound represents an intriguing scaffold for the development of novel anti-inflammatory agents. While a comprehensive experimental profile of this specific molecule is not yet publicly available, a comparative analysis of its structural analogues provides valuable insights into its likely physicochemical and biological properties. The presence of the 3-phenyl group is predicted to increase lipophilicity and decrease aqueous solubility compared to the parent furan-2-carboxylic acid, which will have significant implications for its formulation and delivery. The aryl substituent is a key feature for potential COX inhibitory activity, and its precise positioning and substitution pattern are critical for optimizing potency and selectivity. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically synthesize and evaluate this compound and its derivatives, thereby enabling a more complete understanding of this promising class of compounds.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Chen, Y., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.
  • Giraud, F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
  • White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). 5-Phenylfuran-2-carboxylic acid. PubChem.
  • (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
  • Chemsrc. (2025). 5-PHENYLFURAN-2-CARBOXYLIC ACID METHYL ESTER.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1.
  • Avdeef, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Creative Bioarray. (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Anis'kov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • Kheylik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Matiichuk, Y. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. Lviv Polytechnic National University Institutional Repository.
  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
  • Biosynth. (n.d.). This compound.
  • (2024).
  • Musser, J. H., et al. (1987). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. PubMed.
  • National Center for Biotechnology Information. (2026). (2R,5R)-5-phenyltetrahydrofuran-2-carboxylic acid. PubChem.
  • (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues.
  • National Center for Biotechnology Information. (2026). (2S,3R)-2-phenyltetrahydrofuran-3-carboxylic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Ibarra-Montaño, L. A., et al. (2015).
  • Van Hese, J., et al. (2013).
  • (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
  • (2025). Synthesis and Antibacterial Activity of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives. Pharmaceutical Chemistry Journal.
  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar.
  • Benchchem. (n.d.).
  • Singh, P., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
  • ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid CAS#: 496-41-3.
  • (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • ChemicalBook. (n.d.). 3-Bromofuran-2-carboxylic acid synthesis.
  • National Center for Biotechnology Information. (n.d.). (2R,3S,4S,5R)-rel-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxylic Acid. PubChem.
  • National Center for Biotechnology Inform
  • (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. DigitalCommons@TMC.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenylfuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] The fusion of a phenyl ring to this heterocyclic core, as seen in 3-phenylfuran-2-carboxylic acid derivatives, creates a versatile platform for therapeutic design. The carboxylic acid moiety often serves as a key interaction point with biological targets, while the phenyl and furan rings provide a framework for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will focus on elucidating the structure-activity relationships that govern the biological effects of these derivatives, with a particular emphasis on their potential as anticancer and anti-inflammatory agents.

Deciphering the Structure-Activity Landscape

While comprehensive SAR studies on a single, unified series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from structurally related analogs, particularly benzofuran-2-carboxamides and 5-phenylfuran-2-carboxylic acid derivatives. By comparing the effects of substituents on these related scaffolds, we can formulate a predictive SAR model for the this compound core.

Anticancer Activity: Insights from Benzofuran Analogs

A study on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives revealed potent cytotoxic activities against a panel of human cancer cell lines.[2][3] This provides a strong rationale for investigating the anticancer potential of this compound amides. The key SAR takeaways from these related compounds are summarized below.

Table 1: Anticancer Activity of Selected Benzofuran-2-Carboxamide Derivatives [2][3]

Compound IDN-Phenyl SubstituentCancer Cell Line (HCT15 - Colon) IC₅₀ (µM)Cancer Cell Line (PC-3 - Prostate) IC₅₀ (µM)
3m 4'-Hydroxy2.33.1
3n 4'-Methoxy5.67.8
3o 4'-Fluoro4.15.2
3p 4'-Chloro3.84.5
3q 4'-Bromo3.54.1
3r 4'-Trifluoromethyl6.28.5
3s 3',4'-Dichloro2.93.7

Analysis of Phenyl Ring Substitutions:

  • Electron-donating vs. Electron-withdrawing Groups: The data suggests that both electron-donating (e.g., 4'-hydroxy, 4'-methoxy) and electron-withdrawing (e.g., 4'-fluoro, 4'-chloro, 4'-bromo) substituents on the N-phenyl ring can lead to potent anticancer activity.[2][3]

  • Halogen Substitution: Halogen substitution at the para-position of the phenyl ring generally results in good cytotoxicity. The activity appears to be more dependent on the position rather than the specific halogen.[4]

  • Hydrophobicity and Mesomeric Effects: The anticancer and NF-κB inhibitory activities were potentiated by hydrophobic groups and a positive mesomeric effect (+M) on the N-phenyl ring.[2] The 4'-hydroxy derivative (3m) emerged as a particularly potent compound, suggesting that a hydrogen bond donor at this position could be crucial for activity.[2]

Logical Extension to 3-Phenylfuran-2-Carboxamides:

Based on these findings, it is reasonable to hypothesize that this compound amides with similar substitutions on the anilide ring will also exhibit significant anticancer activity. The general SAR trends observed in the benzofuran series are likely to translate to the furan scaffold.

SAR_Anticancer Scaffold 3-Phenylfuran-2-Carboxamide Core Substituents Substituents on N-Phenyl Ring Scaffold->Substituents Modification Activity Anticancer Activity Substituents->Activity Influences

Caption: Relationship between core scaffold, substituents, and anticancer activity.

Anti-inflammatory and Enzyme Inhibitory Activity: Drawing Parallels from Phenylfuran and Other Heterocycles

The anti-inflammatory potential of this scaffold can be inferred from studies on related compounds that target key inflammatory mediators. For instance, a series of 5-phenyl-2-furan derivatives were designed as phosphodiesterase type 4 (PDE4) inhibitors, an enzyme involved in inflammatory pathways.[5]

Table 2: PDE4 Inhibitory Activity of Selected 5-Phenyl-2-Furan Derivatives [5]

Compound IDPhenyl Ring SubstituentPDE4B IC₅₀ (µM)
5a Unsubstituted>50
5d 4-Methoxy3.2
5j 3,4-Dimethoxy1.4
Rolipram (standard) -2.0

Analysis of Phenyl Ring Substitutions:

  • Methoxy Groups: The introduction of methoxy groups on the phenyl ring significantly enhanced PDE4 inhibitory activity. A dimethoxy substitution at the 3 and 4 positions (compound 5j) resulted in a more potent inhibitor than the standard drug, rolipram.[5] Molecular docking studies suggested that the methoxy group at the para-position interacts favorably with the metal-binding pocket of the PDE4B enzyme.[5]

Hypothesized SAR for Anti-inflammatory Activity:

Extrapolating from these findings, it is plausible that this compound derivatives bearing methoxy substituents on the phenyl ring would exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like PDE4. The carboxylic acid moiety could also contribute to activity, as it is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[6]

SAR_AntiInflammatory Core This compound Phenyl_Subs Substitutions on Phenyl Ring (e.g., Methoxy) Core->Phenyl_Subs Carboxylic_Acid Carboxylic Acid Moiety Core->Carboxylic_Acid Activity Anti-inflammatory / Enzyme Inhibitory Activity Phenyl_Subs->Activity Carboxylic_Acid->Activity

Caption: Key structural features influencing anti-inflammatory activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for related compounds.

General Synthetic Pathway

A plausible synthetic route to this compound amides is outlined below, adapted from the synthesis of benzofuran-2-carboxamides.[2][3]

Synthesis_Workflow start Starting Materials (e.g., 3-Bromofuran-2-carboxylic acid, Phenylboronic acid) suzuki Suzuki Coupling start->suzuki acid_chloride Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) suzuki->acid_chloride amide_coupling Amide Coupling (Substituted Aniline, Base) acid_chloride->amide_coupling product Target 3-Phenylfuran-2-carboxamide Derivatives amide_coupling->product

Caption: General synthetic workflow for 3-phenylfuran-2-carboxamides.

Step-by-Step Protocol:

  • Suzuki Coupling: To a solution of 3-bromofuran-2-carboxylic acid in a suitable solvent (e.g., dioxane/water), add the desired substituted phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, perform an aqueous workup and purify the crude product by column chromatography to obtain the this compound intermediate.

  • Acid Chloride Formation: Suspend the this compound in an inert solvent (e.g., dichloromethane) and add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the conversion is complete. Remove the excess reagent and solvent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and cool to 0 °C. Add a solution of the desired substituted aniline and a base (e.g., triethylamine or pyridine) dropwise. Stir the reaction mixture at room temperature until completion. Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization to obtain the final 3-phenylfuran-2-carboxamide derivative.

Anticancer Activity Evaluation (MTT Assay)

The following protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By drawing logical inferences from the structure-activity relationships of related benzofuran and 5-phenylfuran derivatives, we have outlined a predictive framework for guiding the design of new analogs with enhanced anticancer and anti-inflammatory activities.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives to validate the hypothesized SAR. Key areas for exploration include:

  • Diverse Phenyl Substitutions: A thorough investigation of a wide range of substituents on the 3-phenyl ring is needed to map the electronic and steric requirements for optimal activity against various biological targets.

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid moiety with bioisosteres (e.g., tetrazoles, hydroxamic acids) could lead to improved pharmacokinetic properties and potentially novel biological activities.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are crucial to identify their specific molecular targets and signaling pathways.

This comparative guide serves as a foundational resource to stimulate and inform further research into the therapeutic potential of this compound derivatives, ultimately contributing to the discovery of new and effective medicines.

References

  • Choi, H. J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]

  • OUCI. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549.
  • Choi, H. J., et al. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PMC. [Link]

  • Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Patel, R. V., & Rajani, D. P. (2019). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Nikolova, S., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]

  • Doğruer, D. S., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Phenylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted furans is a cornerstone of heterocyclic chemistry, providing foundational scaffolds for numerous applications in medicinal chemistry and materials science. Among these, 3-phenylfuran-2-carboxylic acid stands as a significant building block. This guide offers an in-depth comparison of various synthetic strategies to this target molecule, evaluating both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and quantitative data to inform your selection of the most suitable pathway for your research needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsCatalyst/ReagentsGeneral Yield RangeKey AdvantagesKey Disadvantages
Fiest-Benary Synthesis Ethyl 2-oxo-3-phenylpropanoate, Chloroacetyl chloridePyridine or other mild base50-70%Utilizes commercially available or readily accessible starting materials.May require a subsequent decarboxylation step if a different β-ketoester is used; can have moderate yields.
Paal-Knorr Synthesis Diethyl 2-phenyl-3-formylsuccinateAcid (e.g., H₂SO₄, TsOH)60-80%Generally good yields and a straightforward cyclization step.Requires the synthesis of a specific 1,4-dicarbonyl precursor, which can be multi-step.
Rhodium-Catalyzed Cyclization Acrylic acids, α-diazocarbonyl compoundsRhodium(II) acetate or similar Rh catalyst70-90%High efficiency, broad substrate scope, and functional group tolerance.[1]The use of expensive rhodium catalysts and potentially hazardous diazo compounds.[1]

Classical Approaches: Building the Furan Core

The Fiest-Benary and Paal-Knorr syntheses represent two of the most established and reliable methods for constructing the furan ring. These reactions, while over a century old, remain highly relevant due to their use of accessible starting materials and well-understood mechanisms.

The Fiest-Benary Synthesis: A Condensation Approach

The Fiest-Benary synthesis is a versatile method for preparing substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][3][4] For the synthesis of this compound, this would typically involve the reaction of an ester of 2-oxo-3-phenylpropanoic acid with an α-haloacetyl derivative.

The reaction proceeds through a series of base-catalyzed steps:

  • Enolate Formation: A mild base, such as pyridine, deprotonates the β-dicarbonyl compound to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the α-carbon of the α-halo ketone in an SN2 reaction, displacing the halide.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the aromatic furan ring.[2][5]

Diagram of the Fiest-Benary Synthesis Workflow

Fiest_Benary start Ethyl 2-oxo-3-phenylpropanoate + Chloroacetyl chloride base Pyridine (Base) start->base Reaction Initiation intermediate Intermediate Adduct base->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization ester Ethyl 3-phenylfuran-2-carboxylate cyclization->ester hydrolysis Alkaline Hydrolysis ester->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the Fiest-Benary Synthesis.

  • Enolate Formation: In a round-bottom flask, dissolve ethyl 2-oxo-3-phenylpropanoate (1.0 eq) in pyridine.

  • Addition of α-Halo Ketone: Slowly add chloroacetyl chloride (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at reflux and monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The resulting ethyl 3-phenylfuran-2-carboxylate can be hydrolyzed to the target carboxylic acid by heating with an aqueous solution of a base such as sodium hydroxide, followed by acidification.

The Paal-Knorr Synthesis: Cyclization of a 1,4-Dicarbonyl

The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds via an acid-catalyzed cyclization and dehydration.[1][6][7] To synthesize this compound using this method, a suitable 1,4-dicarbonyl precursor, such as a derivative of 2-phenyl-3-formylsuccinic acid, is required.

The mechanism of the Paal-Knorr furan synthesis is a well-established sequence of acid-catalyzed steps:[1][6][8]

  • Protonation and Enolization: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by an acid catalyst. This facilitates the tautomerization to the enol form.

  • Intramolecular Nucleophilic Attack: The enol oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic hemiacetal.

  • Dehydration: The hemiacetal intermediate is subsequently dehydrated in the acidic medium to form the stable aromatic furan ring.[9]

Diagram of the Paal-Knorr Synthesis Workflow

Paal_Knorr start Diethyl 2-phenyl-3-formylsuccinate acid Acid Catalyst (e.g., H₂SO₄) start->acid Reaction Initiation cyclization Acid-Catalyzed Intramolecular Cyclization acid->cyclization dehydration Dehydration cyclization->dehydration ester Ethyl 3-phenylfuran-2-carboxylate dehydration->ester hydrolysis Alkaline Hydrolysis ester->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the Paal-Knorr Synthesis.

A potential route to the required 1,4-dicarbonyl precursor involves the formylation of a substituted succinate. For example, diethyl 2-phenylsuccinate can be formylated using a suitable formylating agent in the presence of a strong base.

  • Reaction Setup: Dissolve the 1,4-dicarbonyl precursor, diethyl 2-phenyl-3-formylsuccinate (1.0 eq), in a suitable solvent such as toluene or acetic acid.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent, wash with water and brine, and dry the organic layer. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Modern Approaches: Transition Metal-Catalyzed Syntheses

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering high efficiency and functional group tolerance. Rhodium-catalyzed reactions, in particular, have shown great promise for the synthesis of substituted furans.[1]

Rhodium-Catalyzed Tandem Cyclization

A modern approach involves the rhodium-catalyzed tandem cyclization of acrylic acids with α-diazocarbonyl compounds.[1] In this methodology, the carboxylic acid group of the acrylic acid derivative directs a vinylic C-H functionalization and is subsequently removed via decarboxylation. This strategy allows for the construction of a wide array of substituted furans.

The proposed mechanism involves the formation of a rhodium carbene from the diazo compound, which then undergoes a series of transformations including C-H activation, cyclization, and decarboxylation to afford the furan product. This method's primary advantage lies in its ability to create diverse furan derivatives with high efficiency.[1]

Diagram of the Rhodium-Catalyzed Synthesis Logic

Rhodium_Catalysis reactants Acrylic Acid Derivative + α-Diazocarbonyl Compound catalyst Rhodium(II) Catalyst reactants->catalyst Reaction Initiation process Tandem Cyclization (C-H Activation, Decarboxylation) catalyst->process product Substituted Furan process->product

Sources

A Comparative Guide to the Efficacy of 3-Phenylfuran-2-Carboxylic Acid Derivatives: Bridging the Gap Between In Vitro Potency and In Vivo Function

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is understanding the correlation, or often the disparity, between a compound's performance in controlled laboratory assays (in vitro) and its actual therapeutic effect in a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a representative compound from the 3-phenylfuran-2-carboxylic acid class, highlighting the experimental data and methodologies that underpin our understanding of its therapeutic potential.

While direct comparative studies on this compound itself are limited in publicly available literature, we will focus on a well-characterized derivative, a potent phosphodiesterase type 4 (PDE4) inhibitor, to illustrate the key principles of evaluating and translating preclinical efficacy data.[1] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The In Vitro Profile: Characterizing Potency and Cellular Effects

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess a compound's biological activity and mechanism of action in a controlled environment. For our representative this compound derivative, the primary in vitro assessments focus on its ability to inhibit the target enzyme, PDE4, and its subsequent effects on inflammatory cytokine release in cultured cells.

A key parameter in these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the biological process by 50%. A lower IC50 value indicates greater potency.

Table 1: In Vitro Efficacy of a Representative this compound Derivative
Assay TypeTarget/Cell LineParameterValueReference
Enzyme InhibitionPDE4BIC501.4 µM[1]
Cellular ActivityLPS-stimulated TNF-α releaseIC502.0 µM[1]

The data clearly demonstrates the compound's potent inhibitory activity against the PDE4B enzyme.[1] Furthermore, this enzymatic inhibition translates to a functional anti-inflammatory effect in a cellular context, as evidenced by the blockade of TNF-α release from lipopolysaccharide (LPS)-stimulated cells.[1]

Experimental Protocol: In Vitro PDE4B Enzyme Inhibition Assay

This protocol outlines a typical procedure for determining the IC50 value of a test compound against the PDE4B enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP (substrate)

  • [3H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Test compound (this compound derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the test compound dilutions, recombinant PDE4B enzyme, and a mixture of cAMP and [3H]-cAMP.

  • Initiate the reaction and incubate at 30°C for a specified time.

  • Stop the reaction by adding snake venom nucleotidase, which converts the product of the PDE4 reaction (AMP) to adenosine.

  • Add a scintillant that binds to the radiolabeled adenosine.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

The In Vivo Arena: Assessing Therapeutic Efficacy in a Living System

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance in vivo. Animal models of disease are indispensable for evaluating a drug's efficacy, pharmacokinetics (how the body processes the drug), and safety profile in a complex biological system.

For our anti-inflammatory this compound derivative, a common and well-established animal model is the carrageenan-induced paw edema model in rats.[2][3][4][5] This model mimics the acute inflammatory response and is widely used to screen for anti-inflammatory drugs.[2]

Table 2: In Vivo Efficacy of a Representative this compound Derivative
Animal ModelParameterDose% Inhibition of EdemaReference
Carrageenan-induced rat paw edemaPaw volume10 mg/kg45%[1]
Carrageenan-induced rat paw edemaPaw volume30 mg/kg68%[1]

The in vivo data demonstrates a dose-dependent anti-inflammatory effect, with a higher dose of the compound resulting in a greater reduction in paw edema.[1] This confirms that the potent in vitro activity of the compound translates to a significant therapeutic effect in a living organism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard procedure for evaluating the anti-inflammatory activity of a test compound in a rat model of acute inflammation.[5]

Materials:

  • Wistar rats (male, 180-220g)

  • Carrageenan solution (1% in saline)

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week.[5]

  • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.

  • Administer the test compound or vehicle orally to the respective groups.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Bridging the Divide: In Vitro-In Vivo Correlation

The successful translation from in vitro potency to in vivo efficacy is a critical milestone in drug development. For the this compound derivative, the potent inhibition of PDE4 and TNF-α release observed in vitro provides a clear mechanistic basis for the anti-inflammatory effects seen in the in vivo model.

However, it is important to recognize that the relationship between in vitro and in vivo data is not always linear.[6][7] Factors such as drug absorption, distribution, metabolism, and excretion (ADME) can significantly influence a compound's efficacy in a living organism.[6] The carboxylic acid moiety present in this class of compounds can play a significant role in their physicochemical properties, affecting solubility and cell permeability.[8][9]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Diagram 1: Simplified Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Inflammatory_Signal Inflammatory Signaling Cascade TLR4->Inflammatory_Signal AC Adenylate Cyclase Inflammatory_Signal->AC activates ATP ATP ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB PKA->CREB phosphorylates TNFa_Release TNF-α Release CREB->TNFa_Release inhibits Compound 3-Phenylfuran-2-Carboxylic Acid Derivative Compound->PDE4 inhibits

Caption: Inhibition of PDE4 by the furan derivative leads to increased cAMP levels, which suppresses TNF-α release.

Diagram 2: In Vitro to In Vivo Efficacy Workflow

Efficacy_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Enzyme_Assay PDE4 Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Assay (TNF-α Release) Enzyme_Assay->Cell_Assay Confirms Cellular Activity Animal_Model Carrageenan-Induced Paw Edema Model Enzyme_Assay->Animal_Model Translation to Animal Model Efficacy_Testing Dose-Response Efficacy Testing Cell_Assay->Efficacy_Testing Animal_Model->Efficacy_Testing Outcome Efficacy Data (Inhibition of Inflammation) Efficacy_Testing->Outcome

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Phenylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. For a compound like 3-phenylfuran-2-carboxylic acid, which holds potential in medicinal chemistry and materials science, establishing robust and reliable analytical methods is a foundational requirement for any further investigation or application. This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods tailored to this specific molecule, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will navigate the critical aspects of this process, offering insights into method selection, experimental design, and data interpretation, all while adhering to the stringent standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5]

Choosing the Right Analytical Tool: A Comparative Overview

For a non-volatile, aromatic carboxylic acid such as this compound, several analytical techniques can be considered. The choice of method will depend on the intended purpose of the analysis, whether it be for quantification, identification, or impurity profiling.

High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique for the quantitative analysis of this compound in various matrices. Its versatility, high resolution, and sensitivity make it the industry standard for the assay of drug substances and products.[6][7] In contrast, Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds and would not be the primary choice for this analyte without derivatization.[8][9] Spectroscopic methods , such as UV-Vis spectrophotometry, can offer a simpler and more rapid approach for quantification, particularly in pure samples or simple formulations, but may lack the specificity of a chromatographic separation.[10][11]

Here's a comparative look at the most promising methods:

Analytical Method Principle Strengths for this compound Limitations
Reverse-Phase HPLC with UV Detection Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.High specificity, accuracy, and precision. Capable of separating the analyte from impurities.Requires more complex instrumentation and longer analysis times compared to spectrophotometry.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution.Rapid, simple, and cost-effective. Good for routine quantification in known, simple matrices.Lacks specificity; susceptible to interference from other UV-absorbing compounds.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Extremely high sensitivity and specificity. Can be used for identification and structural elucidation of impurities.[12]Higher cost and complexity of instrumentation and operation.

For the purpose of this guide, we will focus on the validation of a Reverse-Phase HPLC method with UV detection, as it represents the most common and robust approach for the quality control of a compound like this compound.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is not a singular event but a continuous process that ensures the method remains suitable for its intended purpose over time.[5] The following diagram illustrates the typical lifecycle of an analytical method, from development to ongoing monitoring.

Analytical Method Lifecycle cluster_0 Method Development & Validation cluster_1 Routine Use & Monitoring Method Development Method Development Method Validation Method Validation Method Development->Method Validation ICH Q14 Routine Analysis Routine Analysis Method Validation->Routine Analysis SOPs Method Monitoring Method Monitoring Routine Analysis->Method Monitoring System Suitability Change Control Change Control Method Monitoring->Change Control Deviations Method Revalidation Method Revalidation Change Control->Method Revalidation If needed Method Revalidation->Method Validation

Caption: Lifecycle of an analytical method.

Experimental Protocols for HPLC Method Validation

The validation of an HPLC method for this compound should be conducted in accordance with ICH Q2(R2) guidelines, which detail the validation parameters required for different types of analytical procedures.[3][4][13] A validation protocol with predefined acceptance criteria should be established before initiating the studies.[14][15]

Proposed HPLC Method Parameters (Starting Point)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters and Experimental Design

The following table outlines the key validation parameters, their purpose, and a summary of the experimental approach.

Validation Parameter Purpose Experimental Approach Acceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest and not from interfering components.[1]Analyze placebo, and spiked samples. Assess peak purity using a diode array detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response.Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.[1]Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at a minimum of three concentration levels in triplicate.Recovery of 98.0% to 102.0%.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]Repeatability: 6 replicate injections of a standard solution. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.Visually discernible from noise.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.Acceptable precision (RSD ≤ 10%) and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]Vary parameters such as mobile phase composition, pH, flow rate, and column temperature.System suitability parameters remain within acceptance criteria.
Detailed Protocol: Accuracy Determination
  • Preparation of Spiked Samples: Prepare a placebo matrix (if applicable) and spike it with known amounts of this compound reference standard to achieve concentrations at 80%, 100%, and 120% of the target assay concentration. Prepare three independent samples at each concentration level.

  • Sample Analysis: Analyze the prepared samples using the HPLC method.

  • Data Calculation: Calculate the percentage recovery for each sample using the formula: (Experimental Concentration / Theoretical Concentration) x 100%

  • Evaluation: The mean recovery at each concentration level should be within the predefined acceptance criteria (e.g., 98.0% to 102.0%).

Visualizing the Validation Process

A clear understanding of the validation workflow is crucial for successful implementation. The following diagram outlines the decision-making process for validating an analytical method.

Validation_Workflow start Define Analytical Target Profile (ATP) develop Develop Analytical Method start->develop protocol Write Validation Protocol develop->protocol execute Execute Validation Studies protocol->execute evaluate Evaluate Data Against Acceptance Criteria execute->evaluate pass Pass? evaluate->pass report Write Validation Report pass->report Yes fail Investigate & Re-evaluate Method pass->fail No implement Implement for Routine Use report->implement fail->develop

Caption: Workflow for analytical method validation.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of analytical methods for this compound is a critical exercise that underpins the quality and reliability of all subsequent scientific work. By adopting a systematic approach grounded in the principles outlined by regulatory bodies such as the FDA and ICH, researchers and drug development professionals can ensure that their analytical data is defensible, reproducible, and fit for its intended purpose. While this guide provides a framework for the validation of an HPLC method, the core principles of specificity, accuracy, precision, linearity, range, and robustness are universally applicable to any analytical technique. A thoroughly validated analytical method is not just a regulatory requirement; it is a hallmark of scientific excellence.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). National Institutes of Health. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • GC−MS/MS chromatogram of furan and its 10 derivative standards by (A)... ResearchGate. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Spectroscopic Methods. chem.libretexts.org. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. atmos-chem-phys.net. [Link]

  • Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. ACS Publications. [Link]

  • Analytical method conditions utilized for validation. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Analytical method validation: A brief review. researchgate.net. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. researchgate.net. [Link]

  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. semanticscholar.org. [Link]

  • Validation of Chromatographic Methods. fda.gov. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]

  • Handbook of Analytical Validation. Routledge. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. researchgate.net. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • Simultaneous HPLC-F analysis of three recent antiepileptic drugs in human plasma.. semanticscholar.org. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-Phenylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Novel Molecules

In the realm of drug discovery and materials science, the synthesis of a novel molecule like 3-phenylfuran-2-carboxylic acid is but the first step. Its ultimate utility, particularly given its potential as an anti-inflammatory agent, is inextricably linked to its purity.[1] An uncharacterized impurity, even in trace amounts, can drastically alter biological activity, introduce toxicity, or compromise kinetic and stability studies. Therefore, a robust, multi-faceted purity assessment is not merely a quality control checkpoint; it is a fundamental component of the research and development process.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-proven workflow for establishing the purity of this compound. We will delve into the causality behind our choice of orthogonal analytical techniques, providing not just protocols, but a strategic framework for generating a self-validating, high-confidence purity profile.

The Orthogonal Strategy: A Framework for Confidence

Relying on a single analytical technique for purity determination is a precarious approach. Each method has inherent biases and limitations. A superior strategy involves employing orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. When two or more orthogonal methods yield concordant results, the confidence in the purity value increases exponentially. Our assessment workflow is built on this principle.

Purity_Assessment_Workflow cluster_0 Initial Assessment & Confirmation cluster_1 Primary Quantitative Analysis (Orthogonal Methods) cluster_2 Impurity Identification & Final Report Synthesized_Sample Synthesized Batch (this compound) Structural_Confirmation Structural Confirmation (¹H-NMR, ¹³C-NMR, FT-IR) Synthesized_Sample->Structural_Confirmation Preliminary_Purity Preliminary Purity Check (Melting Point, TLC) Synthesized_Sample->Preliminary_Purity HPLC Method 1: HPLC-UV (Separation-Based) Structural_Confirmation->HPLC qNMR Method 2: qNMR (Absolute Molar-Based) Structural_Confirmation->qNMR Preliminary_Purity->HPLC LCMS Impurity Identification (LC-MS) HPLC->LCMS If impurities > 0.1% Final_Report Final Purity Statement & Certificate of Analysis HPLC->Final_Report qNMR->Final_Report LCMS->Final_Report

Caption: Orthogonal workflow for purity assessment of synthesized compounds.

Primary Quantitative Methods: A Head-to-Head Comparison

The core of our purity analysis rests on two powerful, quantitative, and—most importantly—orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse

HPLC is the default method for purity analysis in most pharmaceutical labs, and for good reason.[2] It physically separates the main compound from its impurities based on differential partitioning between a stationary phase and a mobile phase, providing a purity value based on the relative peak area.

  • Why it's chosen: Its high resolving power can separate structurally similar impurities, and with UV detection, it is sensitive to aromatic compounds like this compound. The method is validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, and linearity.[3]

  • Causality in Method Development: For this compound, a reversed-phase C18 column is the logical starting point due to the molecule's moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and water, must be acidified (e.g., with 0.1% formic or phosphoric acid). This is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. The detection wavelength is chosen based on the UV absorbance maximum of the phenylfuran chromophore.

Quantitative NMR (qNMR): The Absolute Standard

Unlike HPLC, qNMR is a primary analytical method that does not require a reference standard of the analyte itself.[4] Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[5][6]

  • Why it's chosen: qNMR provides a direct measure of molar concentration, making it a truly absolute and orthogonal technique to the area-percent purity from HPLC.[7] It is invaluable for certifying reference materials and for cases where a high-purity standard of the target compound is not yet available.

  • Causality in Experimental Design: The choice of internal standard is paramount. It must be of high, certified purity, stable, and have proton signals that resonate in a clear region of the spectrum, away from any analyte signals. For this compound, standards like maleic acid or dimethyl sulfone are excellent candidates. The experiment must be run under conditions that ensure full relaxation of all relevant nuclei (a long relaxation delay, D1, of at least 5 times the longest T1), which is essential for accurate integration.[8]

Comparative Guide: HPLC vs. qNMR
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Physical separation based on polarityMolar ratio determination via nuclear resonance
Quantification Relative (Area % vs. reference standard)Absolute (vs. certified internal standard)
Primary Use Routine purity testing, impurity profilingPurity certification, primary standard qualification
Sensitivity High (ng to pg range)Moderate (µg to mg range)
Strengths Excellent for resolving complex mixtures and isomersUniversal detection, no analyte standard needed
Limitations Requires a pure reference standard for potency; assumes all impurities have the same response factor as the API for area % purityLower sensitivity, potential for signal overlap in complex molecules
Validation Requires full validation (linearity, accuracy, precision, etc.)[3][9]Requires validation, with special attention to instrument parameters (pulse width, relaxation delay)

Supporting Techniques for a Complete Profile

While HPLC and qNMR provide the quantitative backbone, other techniques are essential for a comprehensive understanding of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for impurity identification.[10] By coupling the separation power of LC with the mass-analyzing capability of MS, we can obtain the molecular weight of each impurity peak observed in the HPLC chromatogram.[11] This data is crucial for proposing impurity structures and understanding the synthetic process.

  • Melting Point Analysis: A classic, yet highly informative technique. A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C).[12] A broad or depressed melting range is a strong indicator of the presence of impurities.[13]

  • Thermal Analysis (DSC): Differential Scanning Calorimetry provides a more quantitative measure of purity based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurity. It is an excellent orthogonal method for high-purity samples (>98.5%).[14][15]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, providing the data needed for a high-confidence purity assessment.

Protocol 1: HPLC-UV Purity Method
  • System Preparation: Use an HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm (or determined λmax).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock.

    • Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Validation Check (Trustworthiness): The method's specificity is demonstrated by identifying potential impurities using LC-MS and ensuring they are resolved from the main peak.

Protocol 2: Absolute Purity by ¹H-qNMR
  • Standard & Sample Preparation:

    • Use a certified internal standard (e.g., Maleic Acid, >99.5% purity).

    • Accurately weigh ~15 mg of the this compound and ~10 mg of the internal standard into the same vial using an analytical balance.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition (Expertise):

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds (ensures full magnetization recovery for accurate quantification).

    • Number of Scans: 16-32 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula, which demonstrates the self-validating nature of the measurement based on fundamental constants and precise measurements:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Data_Integration cluster_hplc HPLC Data Stream cluster_qnmr qNMR Data Stream cluster_ms MS Data Stream hplc_data Chromatogram (Peak Areas) hplc_purity Relative Purity (Area %) hplc_data->hplc_purity Area_main / Area_total final_purity Consolidated Purity Report hplc_purity->final_purity Orthogonal Check qnmr_data ¹H Spectrum (Signal Integrals) qnmr_purity Absolute Purity (Weight %) qnmr_data->qnmr_purity Molar Ratio Calculation qnmr_purity->final_purity Orthogonal Check ms_data Mass Spectrum (m/z values) ms_id Impurity ID (Molecular Weight) ms_data->ms_id Structure Elucidation ms_id->final_purity Supports Purity Data

Caption: Integration of data from orthogonal analytical methods.

Summarizing the Data: A Hypothetical Case Study

For a synthesized batch of this compound, the following data was obtained:

Analytical MethodParameter MeasuredResultInterpretation
HPLC-UV Relative Peak Area99.65%High chromatographic purity. Two minor impurities detected at 0.15% and 0.20%.
¹H-qNMR Absolute Molar Content99.5% (w/w)Excellent agreement with HPLC, confirming high purity.
LC-MS Impurity m/z112.05, 188.07Impurity 1 (m/z 112) matches 2-furoic acid (starting material). Impurity 2 is an unknown isomer.
Melting Point Range165.5 - 166.0 °CA sharp melting range indicates a highly pure, crystalline material.
DSC Purity by Melt Depression99.7 mol%Corroborates the high purity found by chromatographic and spectroscopic methods.

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-step, logic-driven process. By employing an orthogonal strategy centered on HPLC and qNMR, and supported by LC-MS and thermal analysis, we build a comprehensive and self-validating purity profile. This rigorous approach ensures that subsequent biological or material science studies are conducted with a well-characterized compound, lending integrity and reliability to the final results. This is the standard to which modern chemical science must adhere.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • This compound. (n.d.). Biosynth.
  • Purity Analysis of Highly Purified Materials by Time-Temperature Cryometry. (n.d.). PMC - NIH.
  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts.
  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. (n.d.). Course Hero.
  • PURIFICATION AND CRITERIA OF PURITY. (n.d.). NCERT.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
  • Analytical method validation: A brief review. (n.d.). ResearchGate.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
  • Mass spectrometry in impurity profiling. (n.d.). ResearchGate.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry - ACS Publications.
  • A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid. (n.d.). Benchchem.
  • QUANTITATIVE NMR. (n.d.). Harvard University.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-phenylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 3-phenylfuran-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a deep, technically-grounded understanding of the necessary protocols, moving beyond a simple checklist to explain the causality behind each procedural step.

Core Principle: Hazard-Based Waste Management

This compound is not a benign chemical that can be discarded via standard laboratory drains or solid waste bins. Due to its chemical properties and potential irritant effects, it must be managed as regulated hazardous waste from the moment it is designated for disposal. This approach is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and is fundamental to ensuring laboratory safety and environmental protection.[1][2][3]

Chemical Profile and Associated Hazards

Understanding the specific hazards of this compound is the foundation of its proper management. Its classification dictates the handling precautions and disposal pathway.

PropertyDataReference
CAS Number 169772-63-8[4]
Chemical Formula C₁₁H₈O₃[4]
Molecular Weight 188.18 g/mol [4]
GHS Hazard Statements H315 (Causes skin irritation)[4][5]
H319 (Causes serious eye irritation)[4][5]
H335 (May cause respiratory irritation)[4][5]
Incompatible Materials Strong oxidizing agents, strong bases[6]

The primary hazards are dermal, ocular, and respiratory irritation.[5] Furthermore, the furan moiety is known to be sensitive to strong acids, which can induce polymerization or ring-opening reactions.[7][8] While this is more critical during synthesis, it underscores the need to avoid mixing this waste stream with other chemical wastes, particularly strong acids.

The Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound is a systematic process. The following workflow ensures that the waste is handled safely and in compliance with regulations at every stage within the laboratory.

DisposalWorkflow cluster_0 cluster_1 Step 1: Containerization cluster_2 Step 2: Accumulation cluster_3 Step 3: Removal & Disposal start Waste Generation: This compound (solid, contaminated labware, etc.) container Select Chemically Compatible Waste Container (e.g., HDPE, Borosilicate Glass) start->container labeling Affix 'Hazardous Waste' Label with Complete Information container->labeling accumulate Place Waste in Labeled Container (Minimize dust, keep closed) labeling->accumulate saa Store in Designated Satellite Accumulation Area (SAA) accumulate->saa ehs_request Container Full or Time Limit Reached: Request Pickup saa->ehs_request contractor Transfer to EHS or Licensed Waste Contractor ehs_request->contractor end_point Final Disposition (e.g., High-Temperature Incineration) by Approved Facility contractor->end_point

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Procedural Protocols

Adherence to a detailed, step-by-step methodology is critical. These protocols are designed to be a self-validating system, ensuring compliance and safety.

Protocol 1: Waste Collection and Storage

This protocol covers the immediate actions required at the point of waste generation.

  • Container Selection :

    • Choose a container made of a material chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or borosilicate glass containers are excellent choices.[6]

    • Never use metal containers, as acids can corrode them.[1]

    • The container must have a secure, leak-proof screw-top cap.[9]

    • Ensure the container is in good condition, free from cracks or deterioration.

  • Waste Labeling (Pre-emptive) :

    • Before adding any waste, affix a hazardous waste tag or label to the container.[10] This label is required by the EPA and must contain specific information.[11]

    • Fill out the label completely and legibly. Do not use abbreviations or chemical formulas.[2]

      • Words: "Hazardous Waste"

      • Full Chemical Name: "this compound" and list any other components of a mixture by percentage.

      • Associated Hazards: Check boxes or write out "Skin Irritant," "Eye Irritant," "Respiratory Irritant."

      • Point of Generation: Your name, principal investigator, building, and room number.

  • Waste Accumulation :

    • Carefully transfer solid this compound waste into the designated container, minimizing the generation of dust.

    • Contaminated items such as gloves, weigh boats, and wipes should also be placed in this container.

    • Keep the container securely capped at all times, except when adding waste.[9] This prevents the release of vapors and protects the lab environment.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[1]

  • Storage (Satellite Accumulation Area) :

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[9][11]

    • An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

    • Segregate the container from incompatible materials, especially bases and strong oxidizing agents.[6]

    • Once the container is full, it must be moved from the SAA within three days for pickup. Partially filled containers can remain in the SAA for up to one year.[9]

Protocol 2: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Alert and Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Ventilate : Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.[6]

  • Don Personal Protective Equipment (PPE) : At a minimum, this includes:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Chemical splash goggles and a face shield

    • A lab coat[6]

  • Contain and Collect :

    • For a solid spill, gently sweep or scoop the material to avoid creating dust.[5]

    • Use an inert absorbent material like vermiculite, sand, or dry earth to collect the spilled solid.[6]

    • Place the spilled material and absorbent into a new, properly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department according to your laboratory's specific policies.

Prohibited Disposal Methods: The Rationale

To ensure complete understanding, it is vital to explicitly state which disposal methods are forbidden and explain the scientific and regulatory reasons why.

  • Drain Disposal : DO NOT pour this compound down the drain. It is not highly water-soluble, and its introduction into the sewer system can harm aquatic life and interfere with wastewater treatment processes.[7] Drain disposal is only permissible for certain dilute (<10%), non-hazardous aqueous solutions with a neutral pH, a category this compound does not fall into.[6][12]

  • Trash Disposal : DO NOT dispose of this chemical or its empty containers in the regular solid waste trash. It is a regulated hazardous material, and doing so is a violation of federal and local regulations and poses a risk to sanitation workers and the environment.[2]

  • On-site Neutralization : While dilute solutions of simple carboxylic acids can sometimes be neutralized with a weak base for drain disposal (where permitted), this is NOT an appropriate strategy for solid, concentrated, or complex carboxylic acids like this compound.[6] The reaction can be exothermic, and the resulting salt mixture would still be considered hazardous waste requiring collection.

The only acceptable pathway is collection and transfer to your institution's EHS department or a licensed hazardous waste disposal contractor, who will ensure its final disposition via a method such as high-temperature incineration at a permitted facility.[10][11]

By adhering to these detailed protocols and understanding the principles behind them, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Furan. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenylfuran-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3-phenylfuran-2-carboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.